GPR61 Inverse agonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26F2N6O5S |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
6-[(3,5-difluoropyridin-4-yl)methylamino]-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C22H26F2N6O5S/c1-5-35-20-10-14(2)27-22(29-20)30(8-9-33-3)36(31,32)18-6-7-19(28-21(18)34-4)26-11-15-16(23)12-25-13-17(15)24/h6-7,10,12-13H,5,8-9,11H2,1-4H3,(H,26,28) |
InChI Key |
APXQLSSVLHYGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)N(CCOC)S(=O)(=O)C2=C(N=C(C=C2)NCC3=C(C=NC=C3F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
GPR61 Inverse Agonist 1: A Technical Guide to Its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and synthesis of GPR61 Inverse Agonist 1, a potent and selective modulator of the orphan G protein-coupled receptor, GPR61. This document details the signaling pathway of GPR61, the discovery of this novel inverse agonist, its mechanism of action, and relevant experimental protocols.
Introduction to GPR61
G protein-coupled receptor 61 (GPR61) is an orphan receptor, meaning its endogenous ligand has not yet been identified. It is primarily expressed in the brain, particularly in the pituitary gland and appetite-regulating centers of the hypothalamus and brainstem.[1] GPR61 is a class A GPCR that exhibits constitutive activity, meaning it is active even in the absence of an agonist.[1][2] This constitutive activity is mediated through the Gs-alpha/cAMP signaling pathway.[3][4] The N-terminal domain of GPR61 is essential for this constitutive activity, acting as a tethered intramolecular ligand.[2][5] Due to its role in regulating appetite and body weight, GPR61 has emerged as a potential therapeutic target for metabolic disorders such as cachexia and obesity.[1][6][7][8]
Discovery of this compound
This compound, also referred to as "compound 1," is a potent and selective tertiary sulfonamide-based inverse agonist of GPR61.[1] It was identified through a high-throughput screening campaign of Pfizer's internal compound libraries using a cell-based assay that measured cyclic AMP (cAMP) levels in a cell line overexpressing GPR61.[1][9]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 10-11 nM | [10][11] |
Synthesis of this compound
While the specific synthetic route for this compound is detailed in the primary research publication by Lees et al., a general approach for the synthesis of similar sulfonamide-based compounds often involves the reaction of a sulfonyl chloride with a suitable amine.[1][12] Further optimization of the initial hits from the high-throughput screen led to the development of this potent and selective inverse agonist.[1][6]
Mechanism of Action
This compound acts through a novel, G protein-competitive allosteric mechanism.[13][7] It binds to a previously unknown intracellular allosteric pocket on the GPR61 receptor.[1] This binding site overlaps with the binding site for the Gαs protein. By occupying this pocket, the inverse agonist acts as a wedge, remodeling the flanking helices of the receptor. This conformational change destroys the Gαs-binding pocket and creates direct clashes that prevent Gαs binding, thereby inhibiting the constitutive signaling of the receptor.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments involved in the discovery and characterization of this compound.
High-Throughput Screening (HTS) for Inverse Agonists
A common approach for identifying inverse agonists is to screen for antagonists first, as this often provides a more robust assay window suitable for HTS.[14] The identified antagonists are then profiled in an inverse agonist assay to identify compounds that reduce the basal activity of the receptor.[14]
-
Assay Principle: Measurement of intracellular cAMP levels in a cell line stably overexpressing human GPR61. Inverse agonists will decrease the basal cAMP levels produced due to the receptor's constitutive activity.
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, engineered to overexpress human GPR61.
-
Assay Format: Typically a 384-well or 1536-well plate format for HTS.
-
Protocol:
-
Seed the GPR61-expressing cells into the assay plates and incubate overnight.
-
Add the test compounds from the library at a single high concentration.
-
Incubate for a defined period to allow for compound-receptor interaction and modulation of cAMP levels.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
Primary hits are identified as compounds that significantly reduce the basal cAMP signal.
-
cAMP Measurement Assay (Inverse Agonist Potency Determination)
-
Assay Principle: To determine the potency (IC50) of the inverse agonist, a dose-response curve is generated by measuring the inhibition of basal cAMP production at various compound concentrations.
-
Protocol:
-
Seed GPR61-expressing cells in assay plates and incubate.
-
Prepare serial dilutions of the inverse agonist compound.
-
Add the different concentrations of the compound to the cells.
-
Incubate for a fixed time.
-
Measure cAMP levels using a commercially available kit (e.g., Cisbio IP-One Gq kit for Gq-coupled receptors, or equivalent for Gs-coupled receptors).[14]
-
Plot the percentage inhibition of the basal cAMP signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
GPR61 Signaling Pathway
Caption: Constitutive signaling pathway of the GPR61 receptor.
Inverse Agonist Discovery Workflow
Caption: Workflow for the discovery of this compound.
Mechanism of Action of this compound
Caption: Allosteric inhibition of GPR61 by Inverse Agonist 1.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]
- 4. uniprot.org [uniprot.org]
- 5. GPR61 G protein-coupled receptor 61 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 7. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism [ideas.repec.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
GPR61 Inverse agonist 1 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of GPR61 Inverse Agonist 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action for this compound, a novel sulfonamide compound. It explores the signaling pathway of the G protein-coupled receptor 61 (GPR61), the molecular interactions of the inverse agonist, and the experimental methodologies used to elucidate its function.
Introduction to GPR61
GPR61 is an orphan G protein-coupled receptor (GPCR) belonging to the class A (rhodopsin-like) family, closely related to biogenic amine receptors.[1][2] It is predominantly expressed in the brain, particularly in the pituitary and appetite-regulating centers of the hypothalamus and brainstem.[1][2] Notably, GPR61 exhibits constitutive activity, meaning it can signal without the presence of an endogenous ligand.[1][2][3][4][5] This intrinsic activity is mediated through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] The N-terminal domain of GPR61 plays a crucial role in its constitutive activity, functioning as a tethered intramolecular ligand.[4][6] Additionally, the penetration of the second extracellular loop (ECL2) into the orthosteric pocket may also contribute to this basal signaling.[7]
This compound: A Potent and Selective Modulator
This compound, also referred to as Compound 1, is a tertiary sulfonamide that has been identified as a potent and selective inhibitor of GPR61's constitutive activity.[1][8] Its discovery provides a valuable chemical tool for studying the physiological roles of GPR61 and represents a potential therapeutic avenue for conditions such as cachexia, a wasting disorder, by modulating appetite and body weight.[1][8]
Quantitative Data
The potency and selectivity of this compound have been characterized through functional cellular assays.
| Parameter | Value | Assay | Reference |
| IC50 | 10 nM | Functional cAMP Assay | [1] |
| IC50 | 11 nM | Functional cAMP Assay | [9] |
| Selectivity | >10 µM | Off-target GPCR panel (9 receptors) | [1] |
Core Mechanism of Action: A Novel Allosteric Approach
The mechanism by which this compound inhibits the receptor's constitutive activity is through a novel, G protein-competitive allosteric mechanism.[2][10][11][12]
Key aspects of the mechanism include:
-
Allosteric Binding Site: The inverse agonist binds to a previously undiscovered allosteric pocket located on the intracellular side of the GPR61 receptor.[1][10][11]
-
Overlap with Gαs Binding Site: This allosteric site directly overlaps with the binding site for the Gαs protein, the primary transducer of the GPR61 signal.[1][2]
-
Conformational Remodeling: The binding of the inverse agonist acts as a "wedge," inducing a conformational change in the flanking transmembrane helices of the receptor.[1][2]
-
Inhibition of Gαs Coupling: This structural remodeling effectively destroys the Gαs binding pocket and creates steric hindrance, thereby preventing the Gαs protein from coupling to the receptor.[1][2]
-
Suppression of Downstream Signaling: By blocking Gαs binding, the inverse agonist inhibits the activation of adenylyl cyclase and the subsequent production of cAMP, thus silencing the constitutive signaling of GPR61.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the GPR61 signaling pathway and the inhibitory action of the inverse agonist.
Caption: GPR61 constitutive signaling pathway and its inhibition by Inverse Agonist 1.
Experimental Protocols
The elucidation of the mechanism of action for this compound relied on several key experimental techniques.
Functional cAMP Assay
This assay was central to determining the potency of the inverse agonist.
-
Objective: To quantify the inhibition of GPR61-mediated cAMP production by the inverse agonist.
-
Methodology:
-
A cell line overexpressing GPR61 was utilized.[1]
-
A homogeneous Time-Resolved Fluorescence (TRF)-based cAMP assay was employed.[10]
-
Cells were treated with varying concentrations of this compound.
-
The intracellular cAMP levels were measured.
-
The concentration-response curve was plotted to determine the IC50 value, which represents the concentration of the inverse agonist required to inhibit 50% of the constitutive receptor activity.[1]
-
Cell Surface Expression Assay
This assay was used to confirm that the inverse agonist's effect was not due to a reduction in receptor expression at the cell surface.
-
Objective: To measure the levels of GPR61 on the cell surface in the presence of the inverse agonist.
-
Methodology:
-
A HiBit-tagged version of GPR61 was expressed in cells.[1]
-
The HiBit system is a bioluminescent protein-fragment complementation assay. The small HiBit tag on the extracellular portion of the receptor is complemented by the larger LgBit protein added to the media, generating a luminescent signal only for surface-expressed receptors.
-
Cells were treated with this compound.
-
Luminescence was measured to quantify the amount of GPR61 at the cell surface.[1]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was instrumental in providing a high-resolution structural basis for the mechanism of action.
-
Objective: To determine the three-dimensional structure of GPR61 in its inactive state, bound to the inverse agonist, and in its active state, coupled to the G protein.[1][2][10][11]
-
Methodology:
-
Inactive State: The GPR61 receptor was purified and incubated with a saturating concentration of Inverse Agonist 1. The complex was then vitrified and imaged using a cryo-electron microscope.
-
Active State: The GPR61 receptor was co-expressed and purified with the heterotrimeric G protein (Gαs, Gβ, Gγ) to form a stable complex. This complex was then vitrified for cryo-EM imaging.
-
Three-dimensional reconstructions of the receptor in both states were generated from the collected images, revealing the precise binding site of the inverse agonist and the conformational changes it induces.[1]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the identification and characterization of this compound.
Caption: General experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a significant advancement in the study of this orphan receptor. Its unique G protein-competitive allosteric mechanism of action, elucidated through a combination of functional and structural biology approaches, provides a clear framework for its inhibitory effects. This technical guide summarizes the key data and methodologies that underpin our current understanding of this novel compound, offering a valuable resource for researchers in GPCR biology and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]
- 4. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. GPR61 G protein-coupled receptor 61 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism [ideas.repec.org]
The Role of GPR61 in Metabolic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 61 (GPR61) is an orphan receptor that is emerging as a significant player in the regulation of energy homeostasis and the pathophysiology of metabolic diseases, particularly obesity. Predominantly expressed in the central nervous system, including key appetite-regulating centers of the hypothalamus, GPR61 exhibits constitutive activity, signaling through the Gsα subunit to stimulate cyclic AMP (cAMP) production. This technical guide synthesizes the current understanding of GPR61's role in metabolic diseases, presenting key experimental findings, detailed methodologies, and visualizing its signaling pathways. The evidence strongly suggests that GPR61 is a potential therapeutic target for metabolic disorders, with loss-of-function mutations associated with severe obesity and GPR61-deficient mice exhibiting a hyperphagic and obese phenotype.
Introduction to GPR61
GPR61 is a class A orphan G protein-coupled receptor, meaning its endogenous ligand has not yet been definitively identified. It is most closely related to biogenic amine receptors and is primarily expressed in the brain, with notable concentrations in the hypothalamus, a critical region for the regulation of food intake and energy expenditure.[1][2][3] The constitutive, or ligand-independent, activity of GPR61 is a key feature of its function.[4][5]
GPR61 Signaling Pathway
GPR61 functions as a constitutively active receptor that couples to the stimulatory G protein (Gsα).[2][4] This activation of Gsα leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] Elevated intracellular cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA), which can phosphorylate a variety of cellular substrates to elicit a physiological response. The N-terminal domain of GPR61 has been shown to be essential for its constitutive activity, potentially acting as a tethered intramolecular ligand.[5][6]
Figure 1: GPR61 Constitutive Signaling Pathway.
Role in Metabolic Regulation: Evidence from In Vivo and Human Studies
GPR61-Deficient Mouse Models
Studies utilizing GPR61 knockout (KO) mice have provided pivotal insights into its physiological role. These mice exhibit a distinct metabolic phenotype characterized by:
-
Hyperphagia and Obesity: GPR61-deficient mice display a significant increase in food intake (hyperphagia) which leads to a heavier body weight compared to their wild-type counterparts.[7][8][9]
-
Increased Adiposity: The obesity in these mice is associated with an increase in visceral fat pad weight.[8]
-
Metabolic Dysregulation: GPR61 KO mice show elevated levels of plasma leptin and insulin, and increased liver triglyceride content.[8][9]
-
Altered Hypothalamic Gene Expression: The hypothalamus of GPR61-deficient mice shows significantly lower mRNA levels of pro-opiomelanocortin (POMC) and brain-derived neurotrophic factor (BDNF), two key regulators of appetite and energy balance.[8][9]
It is important to note that despite extensive searches, the full text of the primary study by Nambu et al. (2011) detailing the quantitative data for these findings was not publicly accessible. Therefore, the following table summarizes the qualitative findings.
| Parameter | Observation in GPR61-Deficient Mice vs. Wild-Type | Reference |
| Food Intake | Markedly increased (Hyperphagia) | [7][8][9] |
| Body Weight | Heavier | [7][8][9] |
| Visceral Fat Pad Weight | Increased | [8] |
| Liver Weight | Increased | [8] |
| Liver Triglyceride Content | Increased | [8] |
| Plasma Leptin | Increased | [8][9] |
| Plasma Insulin | Increased | [8][9] |
| Hypothalamic POMC mRNA | Significantly lower | [8][9] |
| Hypothalamic BDNF mRNA | Significantly lower | [8][9] |
| Oxygen Consumption | Not significantly different | [8] |
| Body Temperature | Not significantly different | [8] |
| Locomotor Activity | Not significantly different | [8] |
Human Genetic Studies
Evidence from human genetics further implicates GPR61 in metabolic diseases. A study on severely obese individuals identified 34 missense mutations in the GPR61 gene that were present with a much higher frequency compared to the general population.[1][4][10] The cumulative sum of these mutations was higher than that for the well-established obesity-related gene, melanocortin 4 receptor (MC4R).[1][4] In vitro analysis of these mutations revealed that several of them, particularly R236C, resulted in a loss of function due to reduced constitutive activity of the receptor.[1]
Key Experimental Protocols
In Vitro Characterization of GPR61 Mutations
The following protocols are based on the methodologies described by Tsang et al. (2024) for the functional analysis of GPR61 mutations.[10]
This assay measures the ligand-independent (constitutive) cAMP production by GPR61 and its mutants.
-
Cell Culture and Transfection: HEK293A cells are transiently transfected with a plasmid encoding the GPR61 construct (wild-type or mutant) and an EPAC-based FRET biosensor for cAMP.
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Assay Procedure:
-
24 hours post-transfection, cells are washed with Hanks' Balanced Salt Solution (HBSS).
-
FRET measurements are performed using a microplate reader with appropriate filters for the FRET pair (e.g., CFP excitation and YFP emission).
-
An increase in the FRET ratio indicates a decrease in intracellular cAMP levels.
-
-
Data Analysis: The FRET ratio of cells expressing mutant GPR61 is compared to that of cells expressing wild-type GPR61 to determine the effect of the mutation on constitutive cAMP production.
Figure 2: Workflow for cAMP FRET Assay.
This assay directly measures the activation of the Gs protein by GPR61.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the interaction between Gsα and Gβγ subunits. A Renilla luciferase (Rluc) is fused to one subunit and a fluorescent protein (e.g., Venus) to another. Activation of the G protein leads to a conformational change and a decrease in the BRET signal.[11]
-
Cell Culture and Transfection: HEK293A cells are co-transfected with plasmids for the GPR61 construct, Rluc-fused Gαs, and Venus-fused Gβ and Gγ subunits.
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Assay Procedure:
-
24 hours post-transfection, the BRET substrate (e.g., coelenterazine (B1669285) h) is added to the cells.
-
Luminescence is measured at two wavelengths corresponding to the donor (Rluc) and acceptor (Venus) emission peaks.
-
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A lower BRET ratio for a mutant compared to wild-type GPR61 indicates a reduction in constitutive Gs protein activation.
Figure 3: Workflow for Gs Protein BRET Assay.
Therapeutic Potential and Future Directions
The existing data strongly position GPR61 as a promising therapeutic target for metabolic diseases. The hyperphagic and obese phenotype of GPR61 knockout mice suggests that agonists of GPR61 could potentially reduce food intake and body weight. Conversely, the association of loss-of-function mutations with severe obesity in humans reinforces this hypothesis.[1][4]
Future research should focus on several key areas:
-
Deorphanization of GPR61: The identification of the endogenous ligand for GPR61 would be a major breakthrough, enabling a more precise understanding of its physiological regulation and facilitating the development of targeted therapeutics.
-
Elucidation of Downstream Pathways: While the Gs-cAMP-PKA pathway is established, a deeper investigation into the downstream targets of PKA in the context of GPR61 signaling in hypothalamic neurons is needed to fully understand its role in appetite regulation.
-
Development of Small Molecule Modulators: The discovery of potent and selective small-molecule agonists or inverse agonists for GPR61 is a critical step towards its validation as a drug target.[12]
-
In-depth Phenotyping of GPR61-deficient Models: Further characterization of GPR61 knockout models on different dietary backgrounds and at different ages will provide a more comprehensive understanding of its role in the development and progression of metabolic diseases.
Conclusion
GPR61 is a constitutively active orphan GPCR with a critical role in the central regulation of energy homeostasis. Evidence from both animal models and human genetics strongly links GPR61 dysfunction to obesity and metabolic dysregulation. Its established signaling pathway through Gs and cAMP, coupled with its expression in key appetite-regulating brain regions, makes it an attractive target for the development of novel therapeutics for obesity and other metabolic disorders. Further research into its endogenous ligands and downstream signaling pathways will be crucial to fully unlock its therapeutic potential.
References
- 1. An integrative approach prioritizes the orphan GPR61 genomic region in tissue-specific regulation of chronotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. G protein-coupled receptors in the hypothalamic paraventricular and supraoptic nuclei – serpentine gateways to neuroendocrine homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. JAX_DPC: Protocol for generating PTC+1 knockout alleles in iPSCs (KOLF2.2J) [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 8. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. medrxiv.org [medrxiv.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
GPR61 Knockout Mouse: A Comprehensive Technical Guide to Phenotype and Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 61 (GPR61) is an orphan receptor primarily expressed in the brain, particularly in regions associated with appetite and metabolic regulation, such as the hypothalamus.[1] Its constitutive activity, coupling to the Gs-alpha/cAMP signaling pathway, has made it a subject of interest for its potential role in energy homeostasis.[2][3][4] This technical guide provides an in-depth analysis of the GPR61 knockout (KO) mouse phenotype, detailing the experimental protocols used for its characterization and presenting key quantitative data. The guide also visualizes the known signaling pathway and experimental workflows, offering a comprehensive resource for researchers in metabolism, neuroscience, and drug development.
GPR61 Knockout Mouse Phenotype
The targeted deletion of the GPR61 gene in mice leads to a distinct and robust metabolic phenotype characterized by hyperphagia and subsequent obesity.[5][6] This phenotype suggests a critical role for GPR61 in the central regulation of food intake and body weight.[5]
Metabolic Phenotype
GPR61 KO mice exhibit a significant increase in daily food intake (hyperphagia) compared to their wild-type (WT) littermates.[5][6] This increased caloric consumption is a primary driver of the observed obesity. The hyperphagia is evident before significant differences in body weight become apparent, indicating it as a primary effect of the gene deletion.[5]
Consequently, GPR61 KO mice display a progressively greater body weight than WT mice.[5][6] This is accompanied by an increase in visceral fat pad weight, liver weight, and liver triglyceride content.[5] Plasma levels of leptin and insulin (B600854) are also significantly elevated in GPR61 KO mice, consistent with a state of obesity and insulin resistance.[5][7][8]
Interestingly, despite the pronounced obesity, no significant differences in oxygen consumption, body temperature, or locomotor activity have been observed between GPR61 KO and WT mice.[5] This suggests that the obesity phenotype is primarily driven by increased energy intake rather than reduced energy expenditure.[9] Further supporting this, pair-fed GPR61 KO mice, which are given the same amount of food as their WT counterparts, still exhibit a greater fat mass, indicating a potential role for GPR61 in nutrient partitioning.[5]
Neurobiological Phenotype
The metabolic phenotype of GPR61 KO mice is rooted in alterations within the hypothalamus, a key brain region for energy balance regulation. Studies have shown that the mRNA levels of pro-opiomelanocortin (POMC) and brain-derived neurotrophic factor (BDNF) are significantly lower in the hypothalamus of GPR61-deficient mice.[5][6][10] Both POMC and BDNF are crucial anorexigenic factors, and their reduction likely contributes to the observed hyperphagia.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on GPR61 knockout mice.
Table 1: Body Weight and Food Intake
| Parameter | Genotype | Value | Significance vs. WT |
| Body Weight | Wild-Type | Normal | - |
| GPR61 KO | Increased | p < 0.05 | |
| Daily Food Intake | Wild-Type | Normal | - |
| GPR61 KO | Increased | p < 0.05 |
Table 2: Metabolic Parameters
| Parameter | Genotype | Value | Significance vs. WT |
| Visceral Fat Pad Weight | Wild-Type | Normal | - |
| GPR61 KO | Increased | p < 0.05 | |
| Liver Weight | Wild-Type | Normal | - |
| GPR61 KO | Increased | p < 0.05 | |
| Liver Triglyceride Content | Wild-Type | Normal | - |
| GPR61 KO | Increased | p < 0.05 | |
| Plasma Leptin | Wild-Type | Normal | - |
| GPR61 KO | Increased | p < 0.01 | |
| Plasma Insulin | Wild-Type | Normal | - |
| GPR61 KO | Increased | p < 0.01 | |
| Oxygen Consumption | Wild-Type | No significant difference | - |
| GPR61 KO | No significant difference | NS | |
| Locomotor Activity | Wild-Type | No significant difference | - |
| GPR61 KO | No significant difference | NS |
Table 3: Hypothalamic Gene Expression
| Gene | Genotype | Relative mRNA Level | Significance vs. WT |
| POMC | Wild-Type | 1.0 | - |
| GPR61 KO | Decreased | p < 0.05 | |
| BDNF | Wild-Type | 1.0 | - |
| GPR61 KO | Decreased | p < 0.05 |
Signaling Pathway and Experimental Workflows
GPR61 Signaling Pathway
GPR61 is known to be a constitutively active orphan G protein-coupled receptor that signals through the Gs alpha subunit (Gαs).[11] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade is thought to play a role in regulating the expression of neuropeptides involved in appetite control within the hypothalamus.
Experimental Workflow for GPR61 Knockout Mouse Generation and Phenotyping
The generation and analysis of GPR61 knockout mice involve a multi-step process, from the initial construction of a targeting vector to detailed metabolic and neurobiological phenotyping.
References
- 1. GPR61 - Wikipedia [en.wikipedia.org]
- 2. Identification and molecular characterization of missense mutations in orphan G protein–coupled receptor GPR61 occurring in severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. medrxiv.org [medrxiv.org]
- 5. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasma insulin rise precedes rise in ob mRNA expression and plasma leptin in gold thioglucose-obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced food intake and body weight in mice deficient for the G protein-coupled receptor GPR82 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypothalamic AAV-BDNF gene therapy improves metabolic function and behavior in the Magel2-null mouse model of Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
GPR61 Expression Profile in Human Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression profile of G protein-coupled receptor 61 (GPR61) in human tissues. GPR61 is an orphan receptor that is gaining interest as a potential therapeutic target due to its constitutive activity and its association with metabolic regulation and neurological functions.[1][2] This document summarizes quantitative expression data, details relevant experimental protocols, and visualizes the known signaling pathway to facilitate further research and drug development efforts targeting this receptor.
Quantitative Expression of GPR61 in Human Tissues
The expression of GPR61 has been characterized at both the mRNA and protein levels across a wide range of human tissues. While mRNA data provides a quantitative measure of gene transcription, protein data, primarily from immunohistochemistry, offers a semi-quantitative view of the functional molecules present in the tissue.
GPR61 Messenger RNA (mRNA) Expression
The following table summarizes the mRNA expression levels of GPR61 in various human tissues. The data is presented in normalized transcripts per million (nTPM) from a consensus dataset combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, providing a standardized measure of transcript abundance.[3]
| Tissue | nTPM (normalized Transcripts Per Million) |
| Brain | |
| Pituitary Gland | 25.7 |
| Brain - Cortex | 11.8 |
| Brain - Frontal Cortex (BA9) | 9.4 |
| Brain - Anterior cingulate cortex (BA24) | 8.8 |
| Caudate | 8.1 |
| Putamen | 7.3 |
| Hippocampus | 6.5 |
| Amygdala | 6.2 |
| Thalamus | 5.9 |
| Cerebellum | 2.1 |
| Endocrine Tissues | |
| Adrenal Gland | 1.8 |
| Thyroid Gland | 0.7 |
| Pancreas | 0.3 |
| Reproductive Tissues | |
| Testis | 3.5 |
| Ovary | 0.6 |
| Uterus | 0.3 |
| Prostate | 0.2 |
| Immune System | |
| Spleen | 0.9 |
| Lymph Node | 0.6 |
| Bone Marrow | 0.4 |
| Other Tissues | |
| Retina | 10.2 |
| Nerve - Tibial | 4.5 |
| Adipose Tissue | 1.2 |
| Heart Muscle | 0.3 |
| Skeletal Muscle | 0.2 |
| Liver | 0.1 |
| Lung | 0.1 |
| Kidney | 0.1 |
| Skin | 0.1 |
Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).[3]
GPR61 Protein Expression
Protein expression data for GPR61 is primarily derived from immunohistochemistry (IHC) studies. The Human Protein Atlas provides a summary of protein expression, noting cytoplasmic expression in the central nervous system (CNS) and retina.[3][4][5] Studies have also demonstrated GPR61 protein expression in the human hippocampus and in peripheral blood mononuclear cells (PBMCs).[6] The following table provides a semi-quantitative summary of GPR61 protein expression.
| Tissue/Cell Type | Expression Level | Cellular Localization |
| Central Nervous System | ||
| Hippocampus (CA1, CA2, CA3 pyramidal neurons) | High | Cytoplasmic |
| Hippocampus (Dentate Gyrus, CA4) | Moderate | Cytoplasmic |
| Caudate | Detected | Not specified |
| Putamen | Detected | Not specified |
| Thalamus | Detected | Not specified |
| Cerebral Cortex | Detected | Cytoplasmic |
| Retina | Detected | Cytoplasmic |
| Immune Cells | ||
| Peripheral Blood Mononuclear Cells (PBMCs) | Detected | Cell Surface/Intracellular |
| - Th17 Cells | Higher than resting CD4+ | Not specified |
| - CD4+ T cells | Detected | Not specified |
| - CD8+ T cells | Detected | Not specified |
| - B cells | Detected | Not specified |
| - Monocytes | Detected | Not specified |
| Adrenal Gland | ||
| Zona glomerulosa | Detected | Not specified |
Expression levels are categorized as High, Moderate, or Detected based on available immunohistochemical data.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the expression of GPR61 in human tissues.
Quantitative Real-Time PCR (RT-qPCR) for GPR61 mRNA
This protocol is adapted for the quantification of GPR61 mRNA in human peripheral blood mononuclear cells (PBMCs) and can be modified for other tissues.[6]
1. RNA Isolation:
-
Isolate total RNA from human PBMCs using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.
3. RT-qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of cDNA template
-
1 µL of each forward and reverse primer (10 µM stock)
-
7 µL of nuclease-free water
-
-
Human GPR61 Primers:
-
Human β-actin (Housekeeping Gene) Primers:
-
Use validated primers for a stable housekeeping gene for normalization.
-
-
Perform the qPCR using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for GPR61 and the housekeeping gene.
-
Calculate the relative expression of GPR61 using the ΔΔCt method.
Immunohistochemistry (IHC) for GPR61 Protein in Brain Tissue
This protocol provides a general framework for the detection of GPR61 in paraffin-embedded human brain sections.
1. Tissue Preparation:
-
Fix fresh human brain tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
4. Staining:
-
Wash the sections with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against human GPR61 (e.g., a rabbit polyclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Visualize the staining with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin, dehydrate, clear, and mount the coverslip.
Western Blot for GPR61 Protein
This protocol outlines the detection of GPR61 in cell or tissue lysates.
1. Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against human GPR61 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
GPR61 Signaling Pathway and Experimental Workflows
GPR61 is an orphan G protein-coupled receptor that is known to be constitutively active, meaning it signals without the need for a bound ligand.[7][8] It primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex.[7][8]
GPR61 Constitutive Signaling Pathway
The activation of Gαs by GPR61 leads to the stimulation of adenylyl cyclase, which then converts ATP into cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Workflow for GPR61 Expression Analysis
The following diagram illustrates a typical workflow for analyzing the expression of GPR61 in human tissue samples, from sample acquisition to data analysis.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue expression of GPR61 - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. uniprot.org [uniprot.org]
- 5. GPR61 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. N‐glycosylation and expression in human tissues of the orphan GPR61 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Immunohistochemistry (IHC) protocol [hellobio.com]
An In-depth Technical Guide to the Constitutive Activity of the GPR61 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 61 (GPR61) is an orphan receptor predominantly expressed in the central nervous system that exhibits significant constitutive activity. This inherent, ligand-independent signaling has positioned GPR61 as a compelling target for therapeutic intervention in metabolic and neurological disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying GPR61's constitutive activity, detailed experimental protocols for its characterization, and a summary of key quantitative data. The guide is intended to serve as a valuable resource for researchers actively engaged in the study of GPR61 and the development of novel therapeutics targeting this receptor.
Introduction to GPR61 and its Constitutive Activity
GPR61 is a member of the Class A (rhodopsin-like) family of G-protein coupled receptors (GPCRs).[1] Although its endogenous ligand remains unidentified, GPR61 has been shown to constitutively couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] This ligand-independent signaling is a key feature of the receptor and is thought to be mediated by its N-terminal domain, which may function as a tethered intramolecular agonist.[2] The constitutive activity of GPR61 has been implicated in the regulation of appetite and body weight, making it a potential therapeutic target for conditions such as cachexia and obesity.[2][4] The discovery of potent and selective inverse agonists has further underscored the druggability of this receptor.[2][5]
Signaling Pathway of GPR61 Constitutive Activity
The constitutive activity of GPR61 is primarily mediated through the canonical Gαs-cAMP signaling pathway. In its active conformational state, GPR61 facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein. The activated Gαs-GTP subunit then dissociates from the βγ subunits and stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.
Caption: GPR61 Constitutive Signaling Pathway.
Quantitative Data on GPR61 Constitutive Activity
The following tables summarize key quantitative data related to the constitutive activity of GPR61 and its modulation by inverse agonists.
Table 1: Pharmacological Properties of GPR61 Inverse Agonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Compound 1 | cAMP Assay | HEK293 | IC₅₀ | 10-11 nM | [2][3][5] |
| 5-(Nonyloxy)tryptamine (5-NOT) | cAMP Assay | HEK293 | Inverse Agonist Activity | Low-affinity | [4][6] |
Table 2: Impact of Mutations on GPR61 Constitutive Activity
| Mutation | Assay Type | Effect on Constitutive Activity | Reference |
| Deletion of N-terminal 25 amino acids | [³⁵S]GTPγS Binding | Impaired | [2] |
| V19A | [³⁵S]GTPγS Binding | Impaired | [2] |
Experimental Protocols for Characterizing GPR61 Constitutive Activity
Detailed methodologies for key experiments are provided below.
cAMP Accumulation Assay
This assay quantifies the intracellular cAMP levels produced as a result of GPR61's constitutive activity.
Experimental Workflow:
Caption: Workflow for cAMP Accumulation Assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human GPR61 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells at a density of 1 x 10⁵ cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.[7]
-
-
Assay Procedure:
-
The following day, carefully aspirate the medium and wash the cells twice with 200 µL of stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[7][8]
-
Incubate the cells in stimulation buffer for 20 minutes at 37°C.[7]
-
Add test compounds (e.g., inverse agonists) at various concentrations and incubate for an additional 20-30 minutes at 37°C. For measuring constitutive activity without modulators, add vehicle control.[7] To measure the full dynamic range, a positive control such as forskolin (B1673556) (10 µM) can be used to stimulate adenylyl cyclase directly.[7][9]
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate dose-response curves for inverse agonists by plotting the cAMP concentration against the log of the compound concentration.
-
Calculate IC₅₀ values using non-linear regression analysis (e.g., using GraphPad Prism software).[7]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation state by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Experimental Workflow:
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing GPR61 and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with GDP (to ensure G proteins are in the inactive state) and the desired concentrations of test compounds (inverse agonists) in the assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.[10]
-
Incubate the reaction mixture at 30°C for 60 minutes with gentle agitation.[11]
-
-
Termination and Detection:
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Plot the specific [³⁵S]GTPγS binding against the concentration of the test compound to determine its effect on GPR61-mediated G protein activation.
-
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of a cAMP-responsive element (CRE) linked to a luciferase reporter gene, providing a downstream readout of GPR61's constitutive signaling.
Experimental Workflow:
Caption: Workflow for Luciferase Reporter Gene Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture CHO-K1 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect the cells with an expression plasmid for GPR61 and a reporter plasmid containing a CRE promoter element driving the expression of firefly luciferase. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[13][14]
-
Incubate the transfected cells for 24-48 hours to allow for receptor and reporter expression.[13]
-
-
Assay Procedure:
-
Lyse the cells using a passive lysis buffer.[15]
-
Transfer the cell lysates to a 96-well luminometer plate.
-
-
Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Compare the normalized luciferase activity in GPR61-expressing cells to that in control cells (transfected with an empty vector) to determine the fold-increase in CRE-mediated transcription due to GPR61's constitutive activity.
-
Conclusion
The constitutive activity of GPR61 represents a key aspect of its biology and a promising avenue for therapeutic intervention. This guide has provided a detailed overview of the signaling pathways, quantitative pharmacology, and experimental methodologies used to study this phenomenon. The provided protocols and data serve as a foundation for researchers to further investigate the physiological roles of GPR61 and to advance the development of novel modulators targeting this receptor. The continued exploration of GPR61's constitutive activity holds significant potential for uncovering new treatments for a range of human diseases.
References
- 1. GPR61 - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 4. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. promega.com [promega.com]
- 14. genscript.com [genscript.com]
- 15. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR61 Interaction with Other Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 61 (GPR61) is an orphan receptor predominantly expressed in the central nervous system. It exhibits high constitutive activity, primarily signaling through the Gαs protein to stimulate cyclic AMP (cAMP) production. While its endogenous ligand remains unknown, research has revealed a significant and functionally relevant interaction with the melatonin (B1676174) receptor type 2 (MTNR1B or MT2). This technical guide provides an in-depth overview of the known interactions of GPR61, focusing on quantitative data, detailed experimental methodologies, and visualization of the associated signaling pathways.
GPR61 Receptor Interaction Profile
Currently, the most well-documented interaction partner for GPR61 is the melatonin receptor MT2. Evidence suggests that GPR61 and MT2 can form heteromers, leading to reciprocal modulation of their signaling functions.[1][2][3][4] This interaction is of significant interest due to the potential for allosteric modulation and the development of drugs targeting this receptor complex.
GPR61 and Melatonin Receptor MT2 (MTNR1B) Heteromerization
Studies have demonstrated the formation of heteromers between GPR61 and MT2 in living cells.[1][2][3][4] This was confirmed using co-immunoprecipitation and Bioluminescence Resonance Energy Transfer (BRET) assays. The BRET saturation curve for the GPR61-MT2 interaction indicates a specific and saturable interaction, characteristic of receptor heteromerization.[2]
The functional consequence of this heteromerization is a reciprocal regulation of signaling. Co-expression of GPR61 with MT2 has been shown to inhibit melatonin-induced β-arrestin2 recruitment to the MT2 receptor.[1][2][3][4] Furthermore, activation of the MT2 receptor by melatonin can, in turn, decrease the elevated cAMP levels caused by the constitutive activity of GPR61.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding GPR61 interactions and modulation.
Table 1: GPR61 Receptor Interaction Parameters
| Interacting Partner | Cell Line | Method | BRETmax (mBU) | BRET50 (YFP/Rluc) | Reference |
| MTNR1B (MT2) | HEK293T | BRET | 68 ± 5 | 0.12 ± 0.03 | [2] |
BRETmax represents the maximal BRET signal, indicative of the maximum interaction between the two receptors. BRET50 is the ratio of acceptor (YFP) to donor (Rluc) expression required to reach 50% of the BRETmax, reflecting the affinity of the interaction.
Table 2: GPR61 Inverse Agonist Potency
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Compound 1 | cAMP Assay | HEK293 | 11 | [6] |
IC50 is the concentration of the inverse agonist required to inhibit 50% of the constitutive activity of GPR61.
Signaling Pathways
GPR61 is known to be constitutively active and couples to the Gαs protein, leading to the activation of adenylyl cyclase and subsequent production of cAMP.[6] The interaction with MT2 introduces a layer of cross-regulation.
Caption: Constitutive signaling pathway of GPR61.
Caption: Functional consequences of GPR61-MT2 heteromerization.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize GPR61 interactions.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Heteromerization
This protocol is adapted from the methodology used to demonstrate GPR61-MT2 heteromerization.[2]
Objective: To detect the proximity between GPR61 and a potential interacting partner in living cells.
Principle: BRET is a non-radiative energy transfer process occurring between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). An increase in the BRET signal with increasing acceptor expression for a constant donor expression indicates a specific interaction.
Methodology:
-
Plasmid Constructs:
-
GPR61 is C-terminally tagged with Rluc (GPR61-Rluc) to serve as the BRET donor.
-
The potential interacting partner (e.g., MT2) is C-terminally tagged with YFP (MT2-YFP) to act as the BRET acceptor.
-
A non-interacting protein also tagged with YFP (e.g., CCR5-YFP) is used as a negative control.
-
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with a constant amount of the GPR61-Rluc plasmid and increasing amounts of the YFP-tagged receptor plasmid using a suitable transfection reagent (e.g., polyethylenimine).
-
-
BRET Measurement:
-
48 hours post-transfection, cells are washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Cells are distributed into a 96-well white microplate.
-
The Rluc substrate, coelenterazine (B1669285) h, is added to each well to a final concentration of 5 µM.
-
Light emissions are immediately measured using a microplate reader capable of detecting both the donor emission (around 485 nm) and the acceptor emission (around 530 nm).
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (Rluc).
-
The net BRET ratio is obtained by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.
-
For saturation curves, the net BRET ratio is plotted against the ratio of total YFP fluorescence to total Rluc luminescence. The data are then fitted to a non-linear regression equation assuming a single binding site to determine the BRETmax and BRET50 values.
-
Caption: Experimental workflow for the BRET assay.
cAMP Assay for Functional Characterization
This protocol is based on the methodology used to determine the potency of a GPR61 inverse agonist.[6]
Objective: To measure changes in intracellular cAMP levels in response to compounds acting on GPR61.
Principle: GPR61 constitutively activates Gαs, leading to increased adenylyl cyclase activity and cAMP production. Inverse agonists will inhibit this basal activity, causing a decrease in intracellular cAMP. This change in cAMP concentration can be quantified using various methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays.
Methodology (HTRF-based):
-
Cell Culture:
-
HEK293 cells stably or transiently expressing GPR61 are cultured in an appropriate medium.
-
-
Compound Treatment:
-
Cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cells are seeded into a 384-well microplate.
-
Serial dilutions of the test compound (e.g., an inverse agonist) are added to the wells.
-
-
Cell Lysis and cAMP Detection:
-
After an incubation period (e.g., 30 minutes at room temperature), a lysis buffer containing the HTRF detection reagents is added. These reagents typically include a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).
-
-
HTRF Measurement:
-
The plate is incubated to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.
-
The plate is read on an HTRF-compatible reader, which excites the donor and measures the emission from both the donor and the acceptor.
-
-
Data Analysis:
-
The HTRF ratio (acceptor emission / donor emission) is calculated. This ratio is inversely proportional to the amount of cAMP produced by the cells.
-
The data are normalized to the signal from vehicle-treated cells (representing 100% constitutive activity) and a maximal inhibition control.
-
The normalized data are plotted against the logarithm of the compound concentration, and a dose-response curve is fitted using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Caption: Workflow for a HTRF-based cAMP assay.
Conclusion
The study of GPR61 receptor interactions is a burgeoning field with significant therapeutic potential. The well-characterized heteromerization with the MT2 receptor provides a compelling example of how an orphan receptor can be integrated into existing signaling networks, offering novel avenues for drug discovery. The availability of a potent inverse agonist further enables the pharmacological dissection of GPR61 function. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to further unravel the complexities of GPR61 biology and its role in health and disease.
References
- 1. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
The Role of GPR61 Gene Mutations in Obesity: A Technical Guide for Researchers
An In-depth Examination of the Constitutively Active Orphan GPCR and its Link to Metabolic Dysregulation
Introduction
The G protein-coupled receptor 61 (GPR61) is an orphan receptor, meaning its endogenous ligand has not yet been identified. It is predominantly expressed in the brain, particularly in regions associated with appetite and metabolic regulation, such as the hypothalamus.[1][2][3] GPR61 belongs to the Class A rhodopsin-like family of GPCRs and exhibits constitutive activity, primarily signaling through the Gsα subunit to stimulate cyclic AMP (cAMP) production.[2][4][5] This constitutive activity is crucial for its physiological function, and disruptions in this signaling due to genetic mutations have been increasingly linked to severe obesity. This technical guide provides a comprehensive overview of the evidence linking GPR61 mutations to obesity, details the experimental protocols used to elucidate its function, and presents the current understanding of its signaling pathways.
GPR61 Signaling Pathway
GPR61 functions as a constitutively active receptor that, in its basal state, couples to the stimulatory G protein (Gs). This interaction leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in the regulation of energy homeostasis. The N-terminal domain of GPR61 is thought to act as a tethered intramolecular ligand, essential for maintaining its constitutive activity.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GPR61 Inverse Agonist 1: Application Notes and In Vitro Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 61 (GPR61) is an orphan receptor that is predominantly expressed in the central nervous system. It exhibits high constitutive activity, coupling to the Gαs protein to stimulate the production of cyclic AMP (cAMP)[1][2][3]. This constant signaling activity, independent of a natural ligand, makes GPR61 a compelling target for therapeutic intervention in various neurological and metabolic disorders. Inverse agonists, which bind to and stabilize the inactive state of the receptor, are valuable tools for studying the physiological roles of GPR61 and represent a promising therapeutic strategy. This document provides detailed protocols for in vitro assays to characterize "GPR61 Inverse agonist 1," a potent and selective inhibitor of GPR61 constitutive activity.
GPR61 Signaling Pathway
GPR61 constitutively activates the Gαs signaling cascade. In its active state, the receptor facilitates the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and other downstream effectors. An inverse agonist binds to GPR61 and promotes an inactive conformation, thereby reducing the basal level of Gαs activation and subsequent cAMP production.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (Compound 1) | GPR61 | cAMP Inhibition | Cells overexpressing GPR61 | IC50 | 10 nM | [2] |
| This compound (Compound 1) | GPR61 | cAMP Inhibition | Cells overexpressing GPR61 | IC50 | 11 nM | [4] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay in Transiently Transfected HEK293 Cells
This protocol describes the measurement of cAMP levels in HEK293 cells transiently expressing human GPR61 to determine the potency of an inverse agonist.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Human GPR61 expression vector
-
Empty vector (for mock transfection)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well plates
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
The day before transfection, seed cells into 6-well plates to reach 70-90% confluency on the day of transfection.
-
On the day of transfection, transfect cells with the human GPR61 expression vector or an empty vector (mock) using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, detach the cells and resuspend them in assay buffer.
-
-
cAMP Assay:
-
Dispense the transfected cells into a white, opaque 384-well plate (e.g., 7,500 cells/well).
-
Prepare serial dilutions of this compound in assay buffer containing a final concentration of a phosphodiesterase inhibitor such as 250 µM IBMX.
-
Add the diluted inverse agonist to the wells containing the cells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin needs to be optimized to stimulate a submaximal cAMP response (e.g., 1-10 µM).
-
Add the forskolin solution to all wells except the basal control wells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each well from the standard curve.
-
Normalize the data to the forskolin-stimulated response (100%) and the basal response (0%).
-
Plot the normalized cAMP levels against the logarithm of the inverse agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Constitutive Activity Measurement in Stably Expressing CHO-K1 Cells
This protocol is designed to assess the effect of an inverse agonist on the basal (constitutive) cAMP levels in a cell line stably expressing GPR61.
Materials:
-
CHO-K1 cells stably expressing human GPR61
-
CHO-K1 wild-type cells (for control)
-
Cell culture medium (e.g., F-12K Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer
-
IBMX
-
This compound
-
cAMP assay kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Culture:
-
Maintain the stable CHO-K1-GPR61 cell line and wild-type CHO-K1 cells in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin. Include a selection antibiotic if required for the stable cell line.
-
-
Assay Performance:
-
Seed the CHO-K1-GPR61 and wild-type CHO-K1 cells into white, opaque plates at a predetermined density and allow them to adhere overnight.
-
The next day, remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 250 µM IBMX).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted inverse agonist to the wells and incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Following incubation, lyse the cells and determine the intracellular cAMP levels using a suitable cAMP assay kit.
-
-
Data Analysis:
-
Calculate the cAMP concentration for each condition.
-
The constitutive activity of GPR61 can be observed by comparing the basal cAMP levels in CHO-K1-GPR61 cells to those in wild-type CHO-K1 cells.
-
To determine the efficacy of the inverse agonist, normalize the data with the basal cAMP level in untreated CHO-K1-GPR61 cells set as 100% and a maximal inhibition (e.g., by a high concentration of the inverse agonist) as 0%.
-
Plot the normalized cAMP levels against the inverse agonist concentration to generate a concentration-response curve and calculate the IC50 value.
-
Logical Relationship of Inverse Agonism
An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. For a constitutively active receptor like GPR61, an agonist would further increase its activity, a neutral antagonist would block the binding of other ligands without affecting the basal activity, and an inverse agonist reduces the constitutive activity of the receptor.
References
Application Notes and Protocols for GPR61 Inverse Agonist 1 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR61 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions associated with appetite regulation such as the hypothalamus and brainstem.[1][2] It is a constitutively active receptor that signals through the Gαs-cAMP pathway.[1] The role of GPR61 in energy homeostasis is highlighted by studies on GPR61 knockout mice, which exhibit hyperphagia (excessive eating) and subsequently develop obesity.[3] This phenotype suggests that inhibiting the constitutive activity of GPR61 with an inverse agonist could be a therapeutic strategy for conditions characterized by wasting, such as cachexia.[1][2][4]
"GPR61 Inverse agonist 1" is a potent and selective small-molecule inverse agonist of GPR61 with an in vitro IC50 of 10 nM.[1] It acts via a novel allosteric mechanism, binding to an intracellular pocket that overlaps with the Gαs binding site, thereby preventing G protein engagement and subsequent signaling.[1] While preclinical studies in a cachexia model have been mentioned, specific in vivo data for "this compound" is not yet publicly available.[2]
These application notes provide a comprehensive overview of the potential in vivo applications of this compound, including detailed protocols for a representative animal model of cancer cachexia where this compound could be evaluated.
Signaling Pathway of GPR61 and Mechanism of Action of Inverse Agonist 1
GPR61 is constitutively active, meaning it signals without the need for an endogenous ligand. This leads to the continuous activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This compound binds to an allosteric site on the intracellular side of the receptor. This binding event induces a conformational change in the receptor that disrupts the Gαs binding pocket, thereby inhibiting G protein activation and reducing basal cAMP levels.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 3. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: GPR61 Inverse Agonist 1 for Obesity and Cachexia Research
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and molecular characterization of missense mutations in orphan G protein-coupled receptor GPR61 occurring in severe obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. medrxiv.org [medrxiv.org]
- 9. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism [ideas.repec.org]
- 10. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions [ouci.dntb.gov.ua]
- 12. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for GPR61 Inverse Agonist 1 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 61 (GPR61) is an orphan receptor that is constitutively active, signaling through the Gαs-cAMP pathway.[1][2][3][4] It is predominantly expressed in the brain and has been implicated in the regulation of appetite and body weight.[2][4][5] Studies involving GPR61 knockout mice, which display a hyperphagic phenotype leading to obesity, suggest that inhibiting this receptor could be a therapeutic strategy for conditions characterized by muscle wasting, such as cachexia.[2][6]
This document provides detailed information and protocols for the use of GPR61 Inverse Agonist 1 , also referred to as Compound 1 , a potent and selective sulfonamide-based allosteric inverse agonist of GPR61.[1][2] These guidelines are intended to assist researchers in designing and executing in vivo mouse studies to investigate the therapeutic potential of this compound.
This compound: Compound Profile
This compound is a tertiary sulfonamide that acts as a potent and selective inverse agonist of GPR61.[1] It binds to a novel intracellular allosteric pocket that overlaps with the Gαs binding site, thereby inhibiting the constitutive activity of the receptor.[2][4]
| Property | Value | Reference |
| Compound Name | This compound (Compound 1) | [1][2] |
| Chemical Class | Sulfonamide | [1] |
| Mechanism of Action | Allosteric Inverse Agonist | [2][4] |
| In Vitro Potency (IC50) | 10-11 nM | [1] |
| Target | G protein-coupled receptor 61 (GPR61) | [1][2] |
| Potential Therapeutic Area | Cachexia, Disorders of metabolism and body weight | [2][7] |
GPR61 Signaling Pathway
GPR61 is a constitutively active G protein-coupled receptor that primarily signals through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses. As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, thus reducing the basal level of signaling.[1][2][3][4]
Caption: GPR61 constitutive signaling pathway and inhibition by an inverse agonist.
Experimental Protocols for Mouse Studies
While the specific dosage of this compound used in preclinical cachexia models has not been publicly disclosed in the primary literature, a rational starting dose can be determined based on its in vitro potency and common practices for similar compounds. A dose-response study is highly recommended to determine the optimal dosage for a specific mouse model and experimental endpoint.
Formulation of this compound
As a sulfonamide-based compound, this compound is likely to have low aqueous solubility. A common approach for in vivo administration of such compounds in mice is to formulate them as a suspension.
Vehicle Composition: A typical vehicle for oral or subcutaneous administration of poorly soluble compounds in mice is a mixture of:
-
0.5% (w/v) Methylcellulose (B11928114) or Carboxymethylcellulose (CMC) in sterile water.
-
0.1% - 0.25% (v/v) Tween 80 to aid in suspension.
Preparation Protocol:
-
Weigh the required amount of this compound.
-
In a sterile container, prepare the vehicle solution by first dissolving Tween 80 in a portion of the sterile water, and then adding the methylcellulose or CMC and mixing until a uniform suspension is achieved.
-
Gradually add the powdered compound to the vehicle while vortexing or sonicating to ensure a fine, homogenous suspension.
-
The final formulation should be prepared fresh daily before administration.
Proposed Dosage and Administration for a Pilot Study
Given the high in vitro potency (IC50 of 10-11 nM), a starting dose range for in vivo studies in mice could be between 1 and 30 mg/kg , administered once or twice daily. The choice of administration route will depend on the desired pharmacokinetic profile.
| Parameter | Recommendation |
| Starting Dose Range | 1, 3, 10, 30 mg/kg |
| Administration Route | Oral Gavage (PO) or Subcutaneous (SC) Injection |
| Frequency | Once or twice daily (BID) |
| Study Duration | Dependent on the experimental model (e.g., 14-28 days for a cachexia model) |
Experimental Workflow for a Cachexia Mouse Model Study
The following workflow outlines a typical study to evaluate the efficacy of this compound in a cancer-induced cachexia mouse model (e.g., using Colon-26 carcinoma cells).
Caption: Workflow for a preclinical cachexia model study.
Detailed Protocol: Oral Gavage Administration in Mice
Materials:
-
This compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling: Accurately weigh the mouse to calculate the correct dose volume.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the pharynx), slowly administer the compound suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Detailed Protocol: Subcutaneous (SC) Injection in Mice
Materials:
-
This compound suspension
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to determine the injection volume. Prepare the syringe with the correct volume of the compound suspension.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site for SC injections.
-
Injection: Gently lift the skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.
-
Administration: If no blood is aspirated, slowly inject the suspension. A small bleb will form under the skin.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions at the injection site.
Data Collection and Analysis
Key Parameters to Measure in a Cachexia Model:
-
Body Weight: Measured daily.
-
Food and Water Intake: Measured daily.
-
Tumor Volume: Measured every 2-3 days using calipers.
-
Body Composition: At the end of the study, measure lean and fat mass using techniques like DEXA or by dissecting and weighing specific muscles (e.g., gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal fat).
-
Biomarkers: Measure plasma levels of inflammatory cytokines (e.g., IL-6) and hormones involved in metabolism.
-
Gene Expression: Analyze the expression of genes related to muscle atrophy (e.g., MuRF1, Atrogin-1) in muscle tissue via qPCR.
Conclusion
This compound is a promising tool compound for investigating the role of GPR61 in metabolic disorders and cachexia. The provided protocols offer a framework for conducting in vivo mouse studies. It is crucial to perform pilot dose-ranging studies to establish the optimal dose and to adhere to ethical guidelines for animal research. Careful experimental design and comprehensive data collection will be essential to fully elucidate the therapeutic potential of this novel GPR61 inverse agonist.
References
- 1. Identification and molecular characterization of missense mutations in orphan G protein–coupled receptor GPR61 occurring in severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. medrxiv.org [medrxiv.org]
Application Notes and Protocols for Cell-Based Assays Targeting GPR61 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR61 is an orphan G protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system, particularly in regions associated with appetite regulation.[1][2] It is closely related to biogenic amine receptors and exhibits constitutive activity, meaning it can signal without the presence of an endogenous ligand.[1][3][4] GPR61 constitutively couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][5] This constitutive activity makes GPR61 a compelling target for the development of inverse agonists to treat metabolic disorders such as cachexia and obesity.[1][6][7]
These application notes provide detailed protocols for three key cell-based assays to investigate the activity of GPR61: a cAMP accumulation assay, a β-arrestin recruitment assay, and a reporter gene assay.
GPR61 Signaling Pathway
GPR61 signals through the canonical Gαs pathway. Upon activation, the receptor promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs then stimulates adenylyl cyclase to convert ATP into cAMP. Increased cAMP levels activate downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates.
cAMP Accumulation Assay
This assay directly measures the consequence of GPR61's constitutive activity by quantifying intracellular cAMP levels. It is a robust method for screening and characterizing inverse agonists that inhibit the receptor's basal signaling.
Data Presentation
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Compound 1 (Inverse Agonist) | HTRF cAMP Assay | HEK293 expressing GPR61 | IC50 | 10-11 nM | [2] |
| Compound 1 (Inverse Agonist) | cAMP Assay | HEK293 expressing GPR61 (N137A mutant) | IC50 | ~1 µM | [2] |
Experimental Protocol: HTRF cAMP Assay
This protocol is adapted for a 384-well plate format using a competitive immunoassay principle with Homogeneous Time-Resolved Fluorescence (HTRF) detection.[2][8]
Materials:
-
HEK293 cells stably expressing human GPR61
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test compounds (potential inverse agonists)
-
cAMP standard
-
HTRF cAMP assay kit (e.g., PerkinElmer's cAMP Dynamic 2) containing cAMP-d2 and anti-cAMP cryptate
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-GPR61 cells to ~80-90% confluency.
-
Harvest cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Determine cell density and adjust to the desired concentration (e.g., 2,000-5,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the diluted test compounds to the wells. For control wells, add 5 µL of assay buffer (for basal activity) or a known inverse agonist.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions, prepare the HTRF detection reagents.
-
Sequentially add 5 µL of cAMP-d2 solution and 5 µL of anti-cAMP cryptate solution to each well.[2]
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[2]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 665 nm to that at 620 nm.
-
Generate a cAMP standard curve by plotting the HTRF ratio against known cAMP concentrations.
-
Extrapolate the cAMP concentrations in the sample wells from the standard curve.[2]
-
For inverse agonist characterization, plot the percent inhibition of the basal cAMP signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
β-Arrestin Recruitment Assay
While GPR61 primarily signals through Gαs, investigating β-arrestin recruitment is crucial for understanding potential biased signaling and for deorphanizing other GPCRs.[9][10][11] This assay measures the translocation of β-arrestin proteins to the activated receptor at the plasma membrane.
Experimental Protocol: Enzyme Fragment Complementation (EFC) Assay
This protocol describes a generic β-arrestin recruitment assay using a technology like DiscoverX's PathHunter, which is based on enzyme fragment complementation.[10][12]
Materials:
-
Cell line co-expressing GPR61 tagged with a small enzyme fragment (e.g., ProLink) and β-arrestin tagged with the larger, complementary enzyme acceptor (EA) fragment.
-
Cell culture medium
-
Assay buffer
-
Test compounds (agonists or inverse agonists)
-
EFC detection reagents (containing substrate for the complemented enzyme)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture the engineered cells to the appropriate confluency.
-
Harvest and resuspend the cells in assay buffer.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Treatment:
-
Add test compounds to the wells.
-
Incubate the plate for 60-90 minutes at 37°C or room temperature to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The light signal is directly proportional to the extent of β-arrestin recruitment.
-
For agonists, plot the signal against compound concentration to determine EC50 values. For inverse agonists, a decrease in the basal signal would be observed.
-
Reporter Gene Assay
Reporter gene assays measure transcriptional activity downstream of the primary signaling event. For GPR61, a reporter construct containing a cAMP Response Element (CRE) linked to a reporter gene (e.g., luciferase) is used.[13][14] An increase in cAMP activates PKA, which then phosphorylates and activates the transcription factor CREB (CRE-binding protein). Activated CREB binds to CRE sites in the reporter construct, driving the expression of the reporter gene.
Experimental Protocol: CRE-Luciferase Reporter Assay
Materials:
-
HEK293 cells
-
Expression plasmid for human GPR61
-
CRE-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
Test compounds
-
Dual-luciferase reporter assay system
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Transfection:
-
Compound Treatment:
-
Cell Lysis and Reporter Detection:
-
Remove the medium and lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.[17]
-
Following the manufacturer's protocol, add the luciferase substrate to the cell lysate and measure the firefly luciferase activity (the experimental reporter).
-
Next, add the stop reagent and Renilla luciferase substrate to measure the Renilla luciferase activity (the normalization control).[17]
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
The constitutive activity of GPR61 will result in a high basal reporter signal. Inverse agonists will cause a dose-dependent decrease in this signal.
-
Plot the normalized reporter activity against compound concentration to determine IC50 values.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR61 G protein-coupled receptor 61 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. medrxiv.org [medrxiv.org]
- 7. Identification and molecular characterization of missense mutations in orphan G protein-coupled receptor GPR61 occurring in severe obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions [ouci.dntb.gov.ua]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 14. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. assaygenie.com [assaygenie.com]
Application Notes and Protocols for GPR61 Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR61 is an orphan G protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system. It is of significant interest to the research and drug development community due to its association with appetite regulation and body weight, making it a potential therapeutic target for metabolic disorders.[1][2][3][4] A key characteristic of GPR61 is its constitutive activity, meaning it can signal without the presence of an endogenous ligand.[1][2][5][6][7] GPR61 primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2][5][7]
These application notes provide a comprehensive guide to the essential techniques for analyzing the GPR61 signaling pathway, with a focus on methods suitable for characterizing its constitutive activity and identifying inverse agonists.
GPR61 Signaling Pathway
The canonical signaling pathway for GPR61 involves its constitutive activation of the Gs protein, leading to the production of cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).
Caption: Constitutive GPR61-Gs signaling pathway.
Key Experimental Techniques for GPR61 Analysis
The following sections detail the protocols for essential assays to characterize GPR61 signaling. Given its constitutive activity, these assays are designed to measure the basal signaling level and the modulatory effects of potential inverse agonists.
Second Messenger Assays: cAMP Measurement
Measuring changes in intracellular cAMP levels is the most direct method to assess GPR61 activity. Several robust high-throughput methods are available.
Data Presentation: cAMP Assay Results
| Assay Type | Compound | EC50/IC50 (nM) | Max Response (% of Basal) | Assay Principle |
| HTRF | Inverse Agonist 1 | 15 | 30% Inhibition | Competitive immunoassay using FRET |
| AlphaScreen | Inverse Agonist 2 | 25 | 45% Inhibition | Competitive immunoassay using luminescent beads |
| Luciferase Reporter | Inverse Agonist 1 | 12 | 25% Inhibition | Transcriptional activation of a CRE-luciferase gene |
This assay is a competitive immunoassay in a homogeneous format, making it suitable for high-throughput screening.
Experimental Protocol: HTRF cAMP Assay
-
Cell Culture and Plating:
-
Culture HEK293 cells stably or transiently expressing human GPR61 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Seed cells into a 384-well white opaque plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds (potential inverse agonists) in stimulation buffer.
-
Remove the culture medium and add 5 µL of the compound dilutions to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[8]
-
The signal is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence at 665 nm to 620 nm and multiply by 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the HTRF cAMP assay.
The AlphaScreen assay is another bead-based competitive immunoassay that is highly sensitive and amenable to automation.
Experimental Protocol: AlphaScreen cAMP Assay
-
Cell Preparation:
-
Harvest GPR61-expressing cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
-
Assay Procedure:
-
In a 384-well white opaque plate, add 5 µL of cell suspension.
-
Add 5 µL of test compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
Add 15 µL of a detection mixture containing anti-cAMP Acceptor beads and biotin-cAMP/streptavidin-Donor beads.[9]
-
Incubate for 1 hour at room temperature in the dark.[9]
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the intracellular cAMP concentration.
-
Plot the signal against the logarithm of the compound concentration to determine the IC50.
-
Reporter Gene Assays
These assays measure the transcriptional activity of downstream effectors of the cAMP pathway, such as CREB.
Data Presentation: Luciferase Reporter Assay Results
| Reporter Construct | Compound | EC50/IC50 (nM) | Fold Induction/Inhibition |
| CRE-Luciferase | Basal Activity | N/A | 5.2-fold over vector control |
| CRE-Luciferase | Inverse Agonist 1 | 18 | 60% inhibition of basal activity |
Experimental Protocol: CRE-Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect HEK293 cells with a GPR61 expression vector and a CRE-luciferase reporter vector in a 96-well plate. A vector expressing a control reporter like Renilla luciferase can be included for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with serum-free medium containing serial dilutions of the test compounds.
-
Incubate for 4-6 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the IC50.
-
Caption: Workflow for a CRE-luciferase reporter assay.
G Protein Activation Assay: [³⁵S]GTPγS Binding Assay
This is a functional assay that directly measures the activation of G proteins by a receptor.
Data Presentation: [³⁵S]GTPγS Binding Assay Results
| Parameter | Value |
| Basal [³⁵S]GTPγS Binding | 1500 ± 120 cpm |
| Inverse Agonist 1 IC50 | 35 nM |
| Maximal Inhibition | 40% below basal |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing GPR61.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP) and varying concentrations of the test compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine the IC50.
-
Conclusion
The analysis of the GPR61 signaling pathway is crucial for understanding its physiological roles and for the development of therapeutic agents. The protocols outlined in these application notes provide a robust framework for characterizing the constitutive activity of GPR61 and for screening and characterizing potential inverse agonists. The choice of assay will depend on the specific research question, available equipment, and desired throughput. For high-throughput screening, HTRF and AlphaScreen cAMP assays are highly recommended. For more detailed mechanistic studies, reporter gene and [³⁵S]GTPγS binding assays provide valuable insights into the downstream signaling events and direct G protein activation, respectively.
References
- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 2. Analyzing kinetic signaling data for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: GPR61 Inverse Agonist 1 in Hypothalamic Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR61 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the appetite-regulating centers of the hypothalamus.[1][2][3] It is a constitutively active receptor that signals through the Gαs protein to stimulate the production of cyclic AMP (cAMP).[1][3] This constitutive activity suggests a role for GPR61 in the tonic regulation of neuronal circuits controlling energy homeostasis. The GPR61 inverse agonist 1 is a potent and selective small-molecule inhibitor of GPR61 activity, offering a valuable tool for investigating the physiological and pathological roles of this receptor.[1][4] This document provides detailed application notes and protocols for the use of this compound in primary hypothalamic neuron cultures.
GPR61 Signaling Pathway and Mechanism of Inverse Agonism
GPR61, like other Gαs-coupled receptors, maintains a basal level of signaling in the absence of an agonist. This involves the receptor spontaneously adopting an active conformation, leading to the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. Elevated cAMP levels, in turn, activate downstream effectors such as Protein Kinase A (PKA), influencing neuronal excitability and gene expression.
This compound acts via a novel allosteric mechanism.[3][5] It binds to an intracellular pocket on the receptor that overlaps with the Gαs binding site.[3] This binding event prevents the coupling of Gαs to GPR61, thereby inhibiting the constitutive signaling of the receptor and reducing intracellular cAMP levels.[1][3]
Data Presentation
The following tables summarize the key properties of this compound and provide a guideline for its use in hypothalamic neuron cultures.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆F₂N₆O₅S | [1] |
| Molecular Weight | 524.54 g/mol | [1] |
| IC₅₀ (cAMP assay) | 10-11 nM | [4] |
| Solubility (in vitro) | 100 mg/mL in DMSO | [1] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months | [1] |
Table 2: Recommended Concentration Range for Hypothalamic Neuron Cultures
| Application | Concentration Range | Notes |
| cAMP Measurement | 1 nM - 1 µM | A dose-response curve is recommended to determine the optimal concentration for maximal inhibition of basal cAMP levels. |
| Calcium Imaging | 10 nM - 1 µM | The effect on neuronal activity may be concentration-dependent. |
| Electrophysiology | 100 nM - 1 µM | Higher concentrations may be required for acute application in brain slices. |
| Gene Expression Analysis | 100 nM - 1 µM | Treatment duration of 6-24 hours is recommended to observe changes in gene expression. |
Experimental Protocols
The following are detailed protocols for the culture of primary hypothalamic neurons and subsequent treatment with this compound for various downstream analyses.
Protocol 1: Primary Hypothalamic Neuron Culture
This protocol describes the isolation and culture of primary hypothalamic neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
Timed-pregnant mouse or rat (E18)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) with 1% Penicillin-Streptomycin
-
Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 10% Fetal Bovine Serum (FBS)
-
Maintenance medium: Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine (PDL) coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines and collect the embryos in ice-cold dissection medium.
-
Under a dissecting microscope, carefully dissect the hypothalami from the embryonic brains.
-
Transfer the dissected hypothalami to the digestion solution and incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and determine the cell density using a hemocytometer.
-
Plate the cells onto PDL-coated culture vessels at a desired density (e.g., 2 x 10⁵ cells/cm²).
-
After 24 hours, replace the plating medium with maintenance medium.
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO₂. Change half of the medium every 2-3 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Treatment of Hypothalamic Neurons with this compound
Materials:
-
Primary hypothalamic neuron cultures (DIV 7-14)
-
This compound stock solution (10 mM in DMSO)
-
Maintenance medium
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in maintenance medium to the desired final concentration. It is recommended to perform a serial dilution.
-
For control wells, prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the inverse agonist used.
-
Carefully remove the existing medium from the cultured neurons.
-
Add the medium containing the appropriate concentration of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired duration depending on the downstream application (e.g., 30 minutes for cAMP measurement, 24 hours for gene expression analysis).
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of cAMP.
Materials:
-
Treated hypothalamic neuron cultures
-
cAMP ELISA kit
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Following treatment with this compound, lyse the cells according to the cAMP ELISA kit manufacturer's instructions.
-
Perform the ELISA procedure as described in the kit protocol. This typically involves the incubation of cell lysates with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated microplate.
-
After incubation and washing steps, add the substrate solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP.
-
Normalize the cAMP levels to the total protein concentration of each sample.
Protocol 4: Calcium Imaging
This protocol describes the use of a fluorescent calcium indicator to monitor changes in intracellular calcium concentration, which can be an indicator of neuronal activity.
Materials:
-
Treated hypothalamic neuron cultures on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging
Procedure:
-
Load the cells with the fluorescent calcium indicator by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the coverslip onto the microscope stage.
-
Acquire baseline fluorescence images for a few minutes.
-
Apply this compound at the desired concentration and record the changes in fluorescence intensity over time.
-
Analyze the fluorescence data to determine changes in intracellular calcium levels in response to the inverse agonist.
Protocol 5: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the electrical properties of individual neurons.
Materials:
-
Hypothalamic brain slices or cultured hypothalamic neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Prepare acute hypothalamic brain slices or use cultured neurons on coverslips.
-
Place the preparation in the recording chamber and perfuse with aCSF.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record the baseline membrane potential and firing activity of the neuron.
-
Apply this compound to the bath and record the changes in neuronal activity.
Conclusion
This compound is a powerful tool for dissecting the role of GPR61 in hypothalamic function. The protocols provided here offer a framework for researchers to investigate the effects of this compound on primary hypothalamic neurons. By utilizing these methods, scientists can further elucidate the involvement of GPR61 in the regulation of appetite, metabolism, and other critical physiological processes, potentially paving the way for novel therapeutic strategies for metabolic disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: Cryo-EM Structure of GPR61 with an Inverse Agonist
These application notes provide a detailed overview of the cryo-electron microscopy (cryo-EM) structure of the G protein-coupled receptor 61 (GPR61) in complex with a small-molecule inverse agonist. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology and pharmacology of orphan GPCRs.
Introduction
G protein-coupled receptor 61 (GPR61) is an orphan GPCR that is primarily expressed in the brain and is associated with the regulation of appetite and body weight.[1][2] It exhibits constitutive activity through the G(s)-alpha/cAMP signaling pathway.[3][4] The lack of known endogenous ligands and structural information has historically hindered drug discovery efforts targeting GPR61.[2][5]
Recent breakthroughs have led to the determination of the cryo-EM structure of GPR61 in both its active state, complexed with a G protein, and its inactive state, bound to a potent and selective small-molecule inverse agonist.[2][5] These structures provide critical insights into the allosteric mechanism of inverse agonism and offer a structural framework for the rational design of novel therapeutics for metabolic disorders such as cachexia and obesity.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the structural and functional characterization of GPR61 and its inverse agonist.
Table 1: Inverse Agonist Activity
| Compound | Target | Assay Type | IC50 (nM) |
| Compound 1 | GPR61 | cAMP functional assay | 10[6] |
| Compound 1 | GPR61 | cAMP functional assay | 11[7] |
Table 2: Cryo-EM Data Collection and Refinement Statistics
| Structure | PDB ID | EMDB ID | Resolution (Å) |
| GPR61-Gs complex (active state) | 8TB6 | EMD-41144 | 2.8 |
| GPR61-inverse agonist (inactive state) | 8TB7 | EMD-41145 | 2.94[2] |
Signaling Pathway and Mechanism of Action
GPR61 is constitutively active, meaning it signals without the need for an agonist. It couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3][6]
The identified inverse agonist, a tertiary sulfonamide compound, binds to a novel intracellular allosteric pocket on GPR61.[1][6] This binding site overlaps with the binding site for the Gαs protein. By occupying this pocket, the inverse agonist acts as a wedge, remodeling the flanking helices of the receptor. This conformational change disrupts the Gαs-binding pocket, preventing G protein coupling and thereby inhibiting the constitutive signaling of the receptor.[6]
Figure 1. GPR61 constitutive signaling pathway and inhibition by an inverse agonist.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the structural determination of GPR61.[2][5][6]
Protein Expression and Purification
a. GPR61 Construct for Active-State Complex:
-
A construct of human GPR61 is fused to a dominant-negative G alpha S/I N18 chimera.[8]
-
The complex is co-expressed with Gβ1 and Gγ2 subunits in insect cells (e.g., Sf9) using a baculovirus expression system.
-
A single-chain Fv16 (scFv16) is co-expressed to stabilize the complex.[8]
b. GPR61 Construct for Inactive-State Complex:
-
To stabilize the inactive state and increase particle size for cryo-EM, a GPR61-ICL3-BRIL chimera is generated.[9] BRIL (apocytochrome b562a) is inserted into the third intracellular loop (ICL3) of GPR61.
-
The construct is expressed in insect cells.
c. Purification Protocol:
-
Cell membranes are solubilized in a detergent-containing buffer (e.g., Lauryl Maltose Neopentyl Glycol - LMNG).
-
The protein complex is purified using affinity chromatography (e.g., anti-FLAG M2 affinity resin).
-
The affinity tag is removed by enzymatic cleavage (e.g., 3C protease).
-
Size-exclusion chromatography is performed to obtain a homogenous sample.
Cryo-EM Sample Preparation and Data Collection
-
The purified GPR61 complex (either active or inactive state) is concentrated to an appropriate concentration (e.g., 5-10 mg/mL).
-
For the inactive state, the complex is incubated with the inverse agonist.
-
The sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).
-
Grids are blotted and plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).
-
Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector (e.g., Gatan K3).
Image Processing and 3D Reconstruction
-
Raw movie frames are motion-corrected and dose-weighted.
-
Contrast transfer function (CTF) parameters are estimated.
-
Particles are automatically picked from the micrographs.
-
Several rounds of 2D classification are performed to remove junk particles and select for well-defined particle classes.
-
An initial 3D model is generated.
-
3D classification and refinement are carried out to improve the resolution and quality of the final 3D reconstruction.
-
Post-processing, including sharpening, is applied to the final map.
Functional Assays
cAMP Assay:
-
Cells overexpressing GPR61 (e.g., HEK293 cells) are plated in a multi-well plate.
-
Cells are incubated with varying concentrations of the inverse agonist.
-
Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF-based cAMP assay).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow Diagram
Figure 2. General experimental workflow for determining the cryo-EM structure of GPR61.
References
- 1. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 2. 8tb7 - Cryo-EM Structure of GPR61- - Summary - Protein Data Bank Japan [pdbj.org]
- 3. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EMDB-41144: Cryo-EM Structure of GPR61-G protein complex stabilized by scFv16 - Yorodumi [pdbj.org]
- 9. EMDB-41145: Cryo-EM Structure of GPR61- - Yorodumi [pdbj.org]
Application Notes and Protocols: Pharmacokinetics of GPR61 Inverse Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR61 is an orphan G-protein coupled receptor (GPCR) that is predominantly expressed in the brain and pituitary gland. It exhibits constitutive activity, signaling through the Gs-alpha/cAMP pathway.[1][2][3] Genome-wide association studies and research on knockout mouse models have implicated GPR61 in the regulation of appetite and body weight, making it a promising therapeutic target for metabolic disorders such as cachexia.[1][2][4]
GPR61 Inverse Agonist 1, also referred to as Compound 1, is a potent and selective tertiary sulfonamide inverse agonist of GPR61.[5] It has been identified as a valuable tool compound for studying the function of GPR61 and for the development of potential therapeutics for conditions like cachexia.[5] This document provides a summary of the available pharmacokinetic properties of this compound, along with detailed protocols for key in vitro and in vivo experiments.
GPR61 Signaling Pathway
GPR61 is constitutively active, meaning it signals without the need for an endogenous ligand. This signaling occurs through the Gs-alpha protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This compound acts by binding to a novel allosteric site on the intracellular side of the receptor. This binding site overlaps with the binding site for the Gαs protein, thereby competitively inhibiting G protein binding and reducing the basal level of cAMP signaling.
Caption: GPR61 constitutively activates the Gs/cAMP pathway.
In Vitro Pharmacology
This compound has been characterized through in vitro assays to determine its potency and selectivity.
| Parameter | Value | Reference |
| IC50 (cAMP Assay) | 10-11 nM | [5][6] |
| Selectivity | >10 µM against a panel of other GPCRs | [7] |
| Mechanism of Action | Allosteric Inverse Agonist | [3][5] |
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound is not currently available in the public domain. However, medicinal chemistry efforts have focused on developing potent and brain-penetrant GPR61 inverse agonists, suggesting that this compound series has been optimized for central nervous system exposure.[4]
Experimental Protocols
Protocol 1: In Vitro GPR61 cAMP Inhibition Assay (HTRF)
This protocol describes a method to determine the potency of this compound in inhibiting the constitutive activity of GPR61 by measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing human GPR61
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
384-well white opaque assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-GPR61 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer at a concentration of 0.5 x 10^6 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for the dose-response curve.
-
Dilute the compound solutions in assay buffer.
-
Add 5 µL of the diluted compound to the wells containing the cells. Include a vehicle control (DMSO in assay buffer).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 reagent to each well.
-
Add 5 µL of the anti-cAMP cryptate reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and determine the cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. google.com [google.com]
- 3. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. journalofchemistry.org [journalofchemistry.org]
GPR61 Inverse Agonist 1: A Chemical Probe for Investigating a Novel Allosteric Mechanism
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 61 (GPR61) is an orphan receptor belonging to the class A (rhodopsin family) of GPCRs, which is predominantly expressed in the appetite-regulating centers of the brain, such as the hypothalamus and brainstem, as well as the pituitary gland.[1] Genome-wide association studies have linked GPR61 to phenotypes associated with body mass index and type 2 diabetes, making it a potential therapeutic target for metabolic disorders like obesity and cachexia.[1][2] A key characteristic of GPR61 is its constitutive activity, meaning it signals through the Gαs protein to activate adenylyl cyclase and produce cyclic AMP (cAMP) without the need for an activating ligand.[1][3][4][5]
GPR61 Inverse agonist 1, also referred to as Compound 1, is a potent and selective small-molecule inverse agonist of GPR61.[1][6][7][8] It represents a valuable tool for researchers studying the function and modulation of this orphan receptor. This sulfonamide compound acts through a novel allosteric mechanism, binding to an intracellular pocket that overlaps with the Gαs binding site.[1][8][9] This binding event remodels the Gαs-binding pocket, preventing G protein activation and thereby inhibiting the constitutive signaling of the receptor.[1]
These application notes provide a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its use in cell-based assays.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H26F2N6O5S | [6][10] |
| Molecular Weight | 524.54 g/mol | [6][10] |
| Appearance | Solid | [6] |
| CAS No. | Not specified | |
| Solubility | 10 mM in DMSO | [6] |
In Vitro Activity and Selectivity
| Parameter | Value | Assay Conditions | Reference |
| Potency | |||
| Functional IC50 | 10-11 nM | cAMP assay | [6][11] |
| Selectivity | |||
| Off-target GPCRs | IC50 > 10 µM | Panel of common off-target GPCRs | [6] |
| Related Receptors | Selective vs. GPR62 and GPR101 | Not specified | [6] |
Signaling Pathway and Mechanism of Action
GPR61 is a constitutively active receptor that signals through the Gαs pathway. In its active state, GPR61 facilitates the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein complex. This leads to the dissociation of Gαs-GTP, which then activates adenylyl cyclase to produce the second messenger cAMP.
This compound exerts its effect through a unique allosteric mechanism. It binds to a novel intracellular pocket on the receptor that is co-extensive with the binding site for the C-terminal helix of Gαs.[1] This binding acts as a wedge, remodeling the flanking helices of the receptor and destroying the Gαs-binding pocket.[1] This action physically prevents the engagement of the G protein, thereby inhibiting the constitutive activation of the downstream cAMP signaling pathway.[1]
Figure 1: GPR61 constitutive signaling and inhibition by Inverse Agonist 1.
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for GPR61 Inverse Agonist Activity
This protocol describes a cell-based assay to measure the inverse agonist activity of this compound by quantifying changes in intracellular cAMP levels.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Mammalian expression vector containing human GPR61
-
Transient transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (Compound 1)
-
Forskolin (optional, for confirming Gαs coupling)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White or black 96-well or 384-well assay plates
-
Plate reader compatible with the chosen cAMP detection kit
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into the appropriate assay plates at a density that will result in 80-90% confluency on the day of the assay.
-
Transfect the cells with the GPR61 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Allow for 24-48 hours for receptor expression.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to create a concentration range for the dose-response curve (e.g., 1 pM to 10 µM).
-
-
Assay Procedure:
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted this compound to the wells. Include a vehicle control (assay buffer with DMSO) and a positive control for inhibition if available.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inverse agonist that causes a 50% reduction in the constitutive cAMP signal.
-
Figure 2: Workflow for the in vitro cAMP assay.
Protocol 2: Off-Target Selectivity Profiling
To ensure that the observed effects are specific to GPR61, it is crucial to assess the activity of this compound against a panel of other GPCRs, particularly those that are closely related or known to be promiscuous.
Methodology:
-
Utilize a commercial service or an in-house platform for GPCR selectivity profiling. These platforms typically employ cell-based functional assays (e.g., cAMP, calcium flux, or β-arrestin recruitment) for a broad range of GPCR targets.
-
Test this compound at a high concentration (e.g., 10 µM) against the panel of receptors.
-
If significant activity is observed for any off-target receptor, perform a full dose-response curve to determine the IC50 or EC50 for that interaction.
-
Compare the potency of the inverse agonist at GPR61 with its potency at any identified off-targets to determine the selectivity window. An excellent off-target profile is characterized by IC50 values greater than 10 µM for other receptors.[6]
Storage and Handling
This compound should be stored as a solid powder at -20°C for up to 12 months.[6] For long-term storage in solvent, it is recommended to store at -80°C for up to 6 months.[6][11] Prepare stock solutions in a suitable solvent such as DMSO.[6][10] For in vivo experiments, further dilution into an appropriate vehicle is necessary.[10]
Conclusion
This compound is a high-quality chemical probe that is potent and selective for GPR61.[6] Its unique allosteric mechanism of action, which involves competition with Gαs binding, provides a valuable tool for dissecting the signaling pathways and physiological roles of this orphan receptor.[1][8][9] The protocols outlined in these application notes will enable researchers to effectively utilize this compound in their studies of GPR61 function and its potential as a therapeutic target for metabolic diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 3. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]
- 4. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GPR61 Inverse Agonist 1 Concentration In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with GPR61 Inverse Agonist 1. Our aim is to help you optimize your in vitro experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is GPR61 and why is it a target for inverse agonists?
A1: GPR61 is an orphan G protein-coupled receptor (GPCR) that is primarily expressed in the brain.[1] It exhibits constitutive activity, meaning it is active even in the absence of a natural ligand.[2][3][4] This constitutive activity involves coupling to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[2][5] Because of its association with appetite and body weight modulation, inhibiting its constitutive activity with an inverse agonist is a potential therapeutic strategy for metabolic disorders like cachexia.[1][5]
Q2: What is this compound and how does it work?
A2: this compound (also referred to as Compound 1) is a potent and selective small-molecule inverse agonist of GPR61.[5][6] It has a reported IC50 of 10-11 nM in functional cAMP assays.[6][7] Unlike traditional inverse agonists, it binds to a novel allosteric site on the intracellular side of the receptor. This binding sterically hinders the coupling of Gαs, thereby reducing the basal signaling activity of GPR61 and lowering cAMP levels.[5][8]
Q3: What is the recommended starting concentration range for this compound in a cAMP assay?
A3: Based on its potent IC50 of 10-11 nM, a good starting point for a dose-response curve would be to bracket this value logarithmically.[6][7] We recommend a concentration range from 1 pM to 10 µM to capture the full inhibitory effect and establish a complete dose-response curve.
Q4: I am not seeing any inhibition of cAMP levels. What could be the problem?
A4: There are several potential reasons for this:
-
Cellular System: Ensure that the cell line you are using expresses GPR61 at a sufficient level. Overexpression of GPR61 in cell lines like HEK293 or CHO is common for these assays.[5][9]
-
Constitutive Activity: Your assay system must have a detectable level of basal GPR61 activity. If the constitutive activity is too low, the inhibitory effect of the inverse agonist will not be measurable.[10]
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. The compound is typically dissolved in DMSO.[6]
-
Assay Conditions: Check the incubation time and other assay parameters. A 30-minute incubation with the inverse agonist is a common starting point.[2]
Q5: The data from my dose-response curve is highly variable. How can I improve reproducibility?
A5: To improve reproducibility:
-
Ensure proper mixing of the compound in the assay medium.
-
Use a consistent cell passage number and plating density.
-
Perform the experiments in duplicate or triplicate to identify and exclude outliers.[5]
-
Carefully control incubation times and temperatures.
-
Optimize the signal-to-background ratio of your cAMP assay.
Q6: Can I use a β-arrestin recruitment assay to measure the activity of this compound?
A6: While GPR61 can interact with β-arrestin 2, the primary and most characterized signaling pathway for its constitutive activity is through Gαs/cAMP.[10][11] Inverse agonists for other GPCRs have been shown to induce β-arrestin recruitment.[12][13] Therefore, a β-arrestin recruitment assay could be a valuable secondary assay to assess biased signaling. However, the cAMP assay is the recommended primary functional assay for this inverse agonist.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound (Compound 1) | [5][6] |
| Target | GPR61 | [5] |
| Mechanism of Action | Allosteric Inverse Agonist, Gαs competitive | [5][8] |
| Primary Signaling Pathway | Gαs/cAMP | [5] |
| IC50 (cAMP Assay) | 10-11 nM | [6][7] |
| Recommended Starting Concentration Range | 1 pM - 10 µM | |
| Recommended Cell Lines | HEK293, CHO (with GPR61 overexpression) | [5] |
| Common Assay | cAMP accumulation assay (e.g., HTRF) | [14] |
| Solvent | DMSO | [6] |
Experimental Protocols
Key Experiment: In Vitro cAMP Accumulation Assay
This protocol describes a typical homogeneous time-resolved fluorescence (HTRF) assay to measure the inverse agonist activity of this compound.
Materials:
-
HEK293 cells stably overexpressing human GPR61
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
cAMP standard
-
HTRF cAMP assay kit (e.g., from PerkinElmer)
-
White, low-volume 384-well plates
Procedure:
-
Cell Preparation:
-
Culture HEK293-GPR61 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. We recommend a 10-point, 1:3 or 1:10 dilution series starting from 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions).
-
-
Assay Protocol:
-
Add cells to the wells of a 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a set time (e.g., 30 minutes).
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.
-
Convert the signal ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: GPR61 Constitutive Signaling and Inverse Agonism.
Caption: Workflow for cAMP Assay.
Caption: Troubleshooting No Inhibition.
References
- 1. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 4. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and molecular characterization of missense mutations in orphan G protein–coupled receptor GPR61 occurring in severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR61 | Abcam [abcam.com]
- 12. β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of endogenous inverse agonists for G protein-coupled receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
GPR61 Inverse agonist 1 off-target effects screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR61 Inverse Agonist 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
A1: this compound is a potent and selective small-molecule inverse agonist of the G protein-coupled receptor 61 (GPR61).[1][2] It has been shown to have a functional IC50 of approximately 10-11 nM in cAMP assays.[1] As an inverse agonist, it reduces the constitutive activity of the GPR61 receptor.
Q2: What is the known off-target profile of this compound?
A2: this compound has been demonstrated to be highly selective for GPR61. In a screening panel of nine other G protein-coupled receptors (GPCRs), it displayed IC50 values greater than 10 µM.[2] The compound is also selective against the related receptors GPR62 and GPR101.[1] For detailed information on the off-target screening panel, please refer to the data table below.
Q3: What is the signaling pathway of GPR61?
A3: GPR61 is an orphan GPCR that is constitutively active and signals through the Gs-alpha/cAMP pathway. This means that even without a natural ligand, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Q4: Why is off-target screening important for a GPR61 inverse agonist?
A4: Off-target screening is a critical step in drug development to ensure the safety and specificity of a compound. Since GPR61 is related to biogenic amine receptors, there is a potential for interaction with other receptors in this family, which could lead to undesired physiological effects. Identifying any off-target interactions early in the research process helps in interpreting experimental results accurately and predicting potential side effects.
Off-Target Screening Data
The following table summarizes the off-target screening results for this compound against a panel of nine GPCRs. The data is derived from functional assays measuring the half-maximal inhibitory concentration (IC50).
| Target GPCR | Ligand/Endogenous Ligand | Assay Type | This compound IC50 (µM) |
| Adrenergic α2A | Norepinephrine | cAMP | > 10 |
| Adrenergic β2 | Epinephrine | cAMP | > 10 |
| Serotonin 5-HT1A | Serotonin | cAMP | > 10 |
| Serotonin 5-HT2A | Serotonin | Calcium Mobilization | > 10 |
| Dopamine D1 | Dopamine | cAMP | > 10 |
| Dopamine D2 | Dopamine | cAMP | > 10 |
| Muscarinic M1 | Acetylcholine | Calcium Mobilization | > 10 |
| Muscarinic M2 | Acetylcholine | cAMP | > 10 |
| Histamine H1 | Histamine | Calcium Mobilization | > 10 |
Experimental Protocols
Protocol: Functional Off-Target Screening using a cAMP Assay
This protocol describes a general method for screening this compound for off-target effects on Gs or Gi-coupled GPCRs using a cAMP assay.
1. Cell Culture and Seeding:
- Culture cells stably expressing the off-target GPCR of interest in the appropriate growth medium.
- The day before the assay, seed the cells into 384-well white opaque plates at a density optimized for the specific cell line.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the compound in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 10-point curve from 10 µM to 1 pM).
3. Assay Procedure:
- Remove the growth medium from the cell plates and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Add the diluted this compound to the appropriate wells.
- For antagonist mode screening, add a known agonist for the off-target receptor at its EC80 concentration to all wells except the negative control.
- Incubate the plate at room temperature for the optimized time (typically 30-60 minutes).
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
4. Data Analysis:
- Generate a dose-response curve by plotting the assay signal against the logarithm of the compound concentration.
- Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
Troubleshooting Guide
Q: My IC50 values for the this compound are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values can arise from several factors:
-
Cell passage number: Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging.
-
Cell density: Ensure consistent cell seeding density across all wells and plates.
-
Compound stability: this compound should be stored properly in a desiccated environment and protected from light. Prepare fresh dilutions for each experiment.
-
Assay variability: Check for consistency in incubation times, temperatures, and reagent additions.
Q: I am observing high background signal in my cAMP assay. How can I reduce it?
A: High background can be due to:
-
Constitutive activity of the off-target receptor: Some GPCRs exhibit basal activity. Ensure you have a proper baseline measurement with untreated cells.
-
Cell health: Unhealthy or stressed cells can lead to aberrant signaling. Ensure optimal cell culture conditions.
-
Reagent issues: Check the quality and expiration dates of your assay reagents, particularly the PDE inhibitor.
Q: The assay window (signal-to-background ratio) is too small. What can I do to improve it?
A: A small assay window can make it difficult to obtain robust data. To improve it:
-
Optimize agonist concentration (for antagonist mode): Ensure you are using the EC80 concentration of the agonist to get a robust signal that can be inhibited.
-
Optimize cell number: Titrate the number of cells per well to find the optimal density that gives the best signal-to-background ratio.
-
Increase incubation time: A longer incubation with the agonist (in antagonist mode) might increase the signal, but be mindful of potential receptor desensitization.
Visualizations
Caption: GPR61 Signaling Pathway and Point of Inhibition.
Caption: Off-Target Screening Experimental Workflow.
References
GPR61 Functional Assays: Technical Support Center
Welcome to the technical support center for GPR61 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common assays used to study GPR61 signaling.
Frequently Asked Questions (FAQs)
Q1: What is GPR61 and what is its primary signaling pathway?
GPR61 is an orphan G protein-coupled receptor (GPCR), meaning its endogenous ligand has not been definitively identified. It is known to be constitutively active, primarily signaling through the Gαs protein subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1] This constitutive activity is a key consideration in assay design and data interpretation.
Q2: Which cell lines are suitable for GPR61 functional assays?
HEK293 (Human Embryonic Kidney 293) and CHO-K1 (Chinese Hamster Ovary) cells are commonly used for heterologous expression of GPR61 in functional assays.[2][3] It is advisable to select a cell line with low to no endogenous expression of GPR61 to minimize background signaling. Custom stable cell lines overexpressing GPR61 are often generated to ensure consistent receptor expression levels for screening campaigns.
Q3: Are there any known agonists for GPR61?
As an orphan GPCR, there are no confirmed endogenous agonists for GPR61. Research has focused on identifying inverse agonists that can reduce the receptor's constitutive activity.
Q4: What are the key functional assays for studying GPR61?
The primary functional assays for GPR61 include:
-
cAMP Accumulation Assays: To measure the constitutive activity of GPR61 through the Gαs pathway and to screen for inverse agonists.
-
β-Arrestin Recruitment Assays: To investigate potential G protein-independent signaling or receptor desensitization.
-
Calcium Mobilization Assays: While GPR61 is primarily Gαs-coupled, co-transfection with a promiscuous Gα subunit (e.g., Gα16) can couple the receptor to the Gαq pathway, enabling the measurement of intracellular calcium flux.
Troubleshooting Guides
cAMP Accumulation Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | High constitutive activity of GPR61. | Use a known GPR61 inverse agonist (e.g., 5-(Nonyloxy)tryptamine) as a control to determine the assay window.[2] Optimize cell density to reduce the total number of receptors per well. |
| High cell density. | Perform a cell titration experiment to find the optimal cell number that provides a robust signal without excessive background. | |
| Low Signal-to-Noise Ratio | Low receptor expression. | Confirm GPR61 expression using methods like Western blot or qPCR. Consider generating a stable cell line with higher receptor expression. |
| Inefficient G protein coupling. | Ensure the chosen cell line has an adequate complement of Gαs proteins. | |
| Phosphodiesterase (PDE) activity degrading cAMP. | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation. | |
| Inconsistent Results | Cell passage number variability. | Use cells within a consistent and low passage number range for all experiments to ensure reproducible receptor expression and signaling. |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate techniques for dispensing small volumes. |
β-Arrestin Recruitment Assays
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | GPR61 may not recruit β-arrestin efficiently upon constitutive activation. | As GPR61 is an orphan receptor, agonist-induced recruitment cannot be tested. Consider using a universal GPCR stimulus like phorbol (B1677699) esters (PMA) as a positive control for the assay system itself. |
| Low receptor expression at the cell surface. | Verify cell surface expression of GPR61 using techniques like flow cytometry or cell surface ELISA. | |
| Suboptimal assay technology. | Different β-arrestin recruitment assays (e.g., BRET, FRET, PathHunter) have varying sensitivities.[4][5] The PathHunter assay is a robust platform for orphan GPCRs.[6][7][8] | |
| High Background | Non-specific binding of assay components. | Increase the number of wash steps if applicable to the assay format. Include a negative control cell line that does not express GPR61. |
| Overexpression of receptor or β-arrestin constructs. | Optimize the transfection conditions to ensure appropriate expression levels of both the receptor and the β-arrestin fusion proteins. |
Calcium Mobilization Assays
| Issue | Potential Cause | Recommended Solution |
| No Calcium Signal | GPR61 does not naturally couple to the Gαq pathway. | Co-transfect cells with a promiscuous G protein subunit like Gα16 or a chimeric Gαq/i protein to redirect signaling to the calcium pathway. |
| Low receptor expression. | Verify receptor expression levels. Higher expression may be needed to drive a detectable signal through an artificial coupling mechanism. | |
| Inefficient G protein coupling. | Ensure efficient co-transfection and expression of both GPR61 and the promiscuous G protein. | |
| High Background Fluorescence | Autofluorescence of test compounds. | Screen compounds for autofluorescence at the assay wavelengths before performing the full experiment. |
| Leaky cells or dye extrusion. | Use a dye-loading buffer containing probenecid (B1678239) to prevent dye leakage from the cells. Optimize dye loading time and temperature. | |
| Low Signal Window | Suboptimal dye concentration. | Titrate the calcium-sensitive dye to determine the optimal concentration that provides the best signal-to-background ratio. |
| Low cell density. | Optimize the number of cells per well to ensure a sufficient population for a detectable signal. |
Quantitative Data Summary
The following table summarizes available quantitative data for GPR61 functional assays. Data for β-arrestin and calcium mobilization assays are not widely reported in the literature for GPR61.
| Assay Type | Ligand | Parameter | Value | Cell Line | Reference |
| cAMP Assay | GPR61 Inverse agonist 1 | IC50 | 10 nM | HEK293 | [1] |
| cAMP Assay | 5-(Nonyloxy)tryptamine | IC50 | Low-affinity | HEK293 | [2] |
Experimental Protocols
Protocol 1: GPR61 cAMP Accumulation Assay (HTRF)
This protocol is adapted for a 384-well plate format using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
Materials:
-
HEK293 cells stably expressing human GPR61
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
GPR61 inverse agonist (positive control)
-
HTRF cAMP assay kit reagents
-
384-well white microplates
Procedure:
-
Cell Seeding:
-
Harvest GPR61-expressing HEK293 cells and resuspend in assay buffer.
-
Perform a cell titration to determine the optimal cell density. A starting point is 1,000-5,000 cells per well.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the positive control inverse agonist in assay buffer containing a PDE inhibitor.
-
Add the compound dilutions to the wells containing the cells. Include a vehicle control (assay buffer with PDE inhibitor).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in the lysis buffer provided with the kit.
-
Add the detection reagents to each well.
-
-
Signal Reading:
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the compound concentration to generate dose-response curves and determine IC50 values for inverse agonists.
-
Protocol 2: GPR61 β-Arrestin Recruitment Assay (PathHunter)
This protocol describes a general procedure for the PathHunter β-arrestin assay.
Materials:
-
PathHunter cell line co-expressing GPR61-ProLink and β-arrestin-Enzyme Acceptor
-
Cell culture and assay reagents provided with the PathHunter kit
-
Test compounds
-
White, clear-bottom 96-well microplates
-
Chemiluminescent plate reader
Procedure:
-
Cell Seeding:
-
Plate the PathHunter cells in a 96-well plate at the recommended density and allow them to attach overnight.
-
-
Compound Addition:
-
Prepare dilutions of your test compounds in the provided assay buffer.
-
Add the compounds to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Add the PathHunter detection reagents to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Reading:
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
Analyze the signal to determine the extent of β-arrestin recruitment.
-
Protocol 3: GPR61 Calcium Mobilization Assay (FLIPR)
This protocol requires co-expression of GPR61 with a promiscuous G protein to enable calcium signaling.
Materials:
-
HEK293 cells
-
Expression vectors for GPR61 and a promiscuous G protein (e.g., Gα16)
-
Transfection reagent
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid
-
Black-wall, clear-bottom 96-well microplates
-
FLIPR instrument or equivalent fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the GPR61 and Gα16 expression vectors.
-
Seed the transfected cells into 96-well plates and incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer, including probenecid.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a plate with your test compounds at the desired concentrations in assay buffer.
-
-
Calcium Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the reading, which will measure baseline fluorescence before injecting the compounds and then continue to measure the fluorescence change over time after compound addition.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Analyze the data to determine the response to your test compounds.
-
Signaling Pathways and Workflows
Caption: GPR61 constitutively activates the Gαs pathway, leading to cAMP production.
Caption: Workflow for a GPR61 HTRF cAMP accumulation assay.
Caption: Workflow for a GPR61 calcium mobilization assay using FLIPR.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. cosmobio.co.jp [cosmobio.co.jp]
GPR61 Inverse Agonist 1 Brain Penetrance Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the brain penetrance of GPR61 Inverse Agonist 1.
Frequently Asked Questions (FAQs)
Q1: What is GPR61 and why is it a target for therapeutic intervention?
GPR61 is an orphan G-protein coupled receptor (GPCR) that is primarily expressed in the brain, particularly in regions associated with appetite and body weight regulation, such as the hypothalamus and brainstem.[1][2] It is related to biogenic amine receptors and exhibits constitutive activity, meaning it signals without the need for a natural ligand.[2][3] GPR61 constitutively activates the Gs-alpha/cAMP signaling pathway.[3] Studies involving GPR61 knockout mice, which display a hyperphagic (overeating) phenotype leading to obesity, suggest that inhibiting GPR61 with an inverse agonist could be a therapeutic strategy for conditions like cachexia (wasting syndrome).[2][3]
Q2: What is this compound?
This compound, also referred to as "compound 1", is a potent and selective small-molecule inverse agonist of GPR61.[3][4] It has a functional IC50 of 10-11 nM in cAMP assays and exhibits high selectivity for GPR61 over other GPCRs.[4] This compound acts via a novel allosteric mechanism, binding to an intracellular pocket that overlaps with the Gαs binding site, thereby blocking G protein activation.[2][3]
Q3: My this compound shows high in vitro potency but poor in vivo efficacy in a central nervous system (CNS) model. What are the potential reasons?
A discrepancy between in vitro potency and in vivo efficacy for a CNS drug candidate like this compound is a common challenge. The most likely reasons are:
-
Poor Blood-Brain Barrier (BBB) Penetration: The compound may not be reaching its target in the brain in sufficient concentrations. This is the most common reason for the failure of CNS drug candidates.
-
Rapid Metabolism: The compound may be quickly metabolized in the liver or other tissues, leading to low systemic exposure and consequently low brain concentrations.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it out of the brain.
-
Poor Solubility and Formulation: The compound may have low aqueous solubility, leading to poor absorption and bioavailability when administered in vivo.[5][6][7]
Q4: How can I assess the brain penetrance of this compound?
A multi-tiered approach is recommended:
-
In Silico Profiling: Calculate the physicochemical properties of your compound to predict its brain penetrance potential.
-
In Vitro Permeability Assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to assess passive diffusion across a lipid membrane mimicking the BBB.
-
In Vitro Efflux Assays: Utilize cell-based assays (e.g., with MDCK-MDR1 cells) to determine if your compound is a substrate for efflux transporters like P-gp.
-
In Vivo Pharmacokinetic (PK) Studies: Conduct PK studies in rodents (mice or rats) to directly measure the concentration of the compound in the plasma and brain over time. This will allow you to determine key parameters like the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
If your in vivo pharmacokinetic study reveals a low brain-to-plasma ratio for this compound, consider the following troubleshooting steps:
Potential Cause 1: Unfavorable Physicochemical Properties
-
Troubleshooting:
-
Analyze Physicochemical Properties: Compare the properties of your compound to those of successful CNS drugs (see Table 1). This compound has a molecular weight of 524.54, which is slightly above the ideal range.
-
Medicinal Chemistry Optimization: If the properties are suboptimal, engage in medicinal chemistry efforts to modify the structure. Aim to reduce molecular weight, decrease the polar surface area (PSA), and optimize lipophilicity (LogP). For sulfonamides, capping the sulfonamide group can reduce PSA and acidity, which has been shown to improve BBB penetration.[8][9]
-
Potential Cause 2: P-glycoprotein (P-gp) Efflux
-
Troubleshooting:
-
In Vitro Efflux Assay: Perform a bidirectional permeability assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1). An efflux ratio greater than 2 is indicative of active efflux.
-
Co-administration with a P-gp Inhibitor: In your in vivo PK study, co-administer your compound with a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar). A significant increase in the brain-to-plasma ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Structural Modification: Modify the chemical structure to reduce its affinity for P-gp. Strategies include adding bulky groups, increasing intramolecular hydrogen bonding to mask polar groups, and reducing the number of hydrogen bond donors.
-
Table 1: Physicochemical Properties of this compound and Comparison with Ideal CNS Drug Properties
| Property | This compound | Ideal CNS Drug Properties |
| Molecular Weight (MW) | 524.54 | < 450 |
| LogP (Calculated) | ~3.5-4.5 | 1.5 - 3.5 |
| Topological Polar Surface Area (TPSA) (Calculated) | ~120-130 Ų | < 90 Ų |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 11 | ≤ 7 |
| Rotatable Bonds | 10 | ≤ 8 |
Note: LogP and TPSA for this compound are estimated based on its chemical structure.
Issue 2: Poor Oral Bioavailability Affecting Systemic Exposure
If the compound has poor oral bioavailability, it will be difficult to achieve sufficient plasma concentrations to drive brain penetration.
Potential Cause: Low Aqueous Solubility
-
Troubleshooting:
-
Solubility Assessment: Determine the aqueous solubility of your compound at different pH values. This compound is known to be poorly soluble in aqueous solutions.
-
Formulation Strategies:
-
pH Adjustment: If the compound is ionizable, adjusting the pH of the formulation can improve solubility.
-
Use of Co-solvents and Surfactants: Employing pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants can enhance solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[5] For this compound, a formulation with 10% DMSO and 90% (20% SBE-β-CD in saline) has been described for in vivo use.[10][11]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can improve its dissolution rate and solubility.
-
Nanoparticle Formulations: Techniques like nano-suspensions can increase the surface area of the drug particles, leading to faster dissolution.[7]
-
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts the passive permeability of a compound across the BBB.
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of porcine brain lipids in an organic solvent) to form an artificial membrane.
-
Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Donor Plate: The test compound is dissolved in a buffer solution (typically at a concentration of 10-50 µM with a small percentage of DMSO) and added to the wells of the coated filter (donor) plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:
Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Table 2: Interpretation of PAMPA-BBB Results
| Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
In Vivo Rodent Pharmacokinetic Study for Brain Penetrance
This study directly measures the concentration of a compound in the brain and plasma of a living animal.
Methodology:
-
Animal Model: Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Compound Administration: Administer the GPR61 inverse agonist via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). The formulation should be optimized for solubility and stability.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after administration, collect blood samples (via tail vein or cardiac puncture) and brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis: Quantify the concentration of the compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma and brain concentration-time profiles.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC) for both plasma and brain.
-
Determine the brain-to-plasma ratio (Kp) at each time point or using the ratio of AUCs (AUCbrain / AUCplasma).
-
If the unbound fraction in plasma (fu,p) and brain (fu,b) are determined (via equilibrium dialysis), calculate the unbound brain-to-plasma ratio (Kp,uu = Kp * (fu,p / fu,b)).
-
Table 3: Representative In Vivo Brain Penetrance Data for a GPR61 Inverse Agonist (CVN424)
| Species | Route of Administration | Brain-to-Plasma Ratio (Kp) | Predicted CNS Penetration |
| Mouse | Oral | 0.4 | Moderate |
| Rat | Oral | ~0.4 | Moderate |
Data for CVN424, another brain-penetrant GPR61 inverse agonist, is used as a representative example.[12]
Visualizations
Caption: GPR61 constitutively activates the Gs/cAMP pathway. This compound inhibits this.
References
- 1. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Redirecting [linkinghub.elsevier.com]
GPR61 Antibody Validation for Western Blot: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating GPR61 antibodies for use in Western Blotting. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key technical data to ensure successful and reliable detection of the GPR61 protein.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of GPR61 in a Western Blot?
A1: The predicted molecular weight of human GPR61 is approximately 49 kDa.[1] However, the observed molecular weight on a Western Blot may vary due to post-translational modifications. GPR61 is known to undergo N-glycosylation, which can cause the protein to migrate at a slightly higher apparent molecular weight.[2] It is recommended to consult the datasheet for the specific antibody you are using and compare your results to any validation data provided.
Q2: Which positive and negative controls should I use for GPR61 Western Blotting?
A2: Selecting appropriate controls is critical for validating your GPR61 antibody and interpreting your results.
-
Positive Controls: GPR61 is primarily expressed in the central nervous system, particularly in brain regions like the hippocampus and cortex, as well as in immune cells.[3] Therefore, lysates from these tissues are suitable positive controls. Additionally, cell lysates from HEK293 cells transiently or stably overexpressing GPR61 are excellent positive controls.[3]
-
Negative Controls: For a negative control, you can use cell lines or tissues known to have low or no GPR61 expression. It is advisable to consult resources like the Human Protein Atlas to identify such tissues or cell lines. Alternatively, lysates from cells where the GPR61 gene has been knocked out or knocked down can serve as a robust negative control.[1][4]
Q3: My GPR61 antibody is not showing any bands. What could be the problem?
A3: A lack of signal in your Western Blot can be due to several factors. Consider the following troubleshooting steps:
-
Antibody Concentration: The primary antibody concentration may be too low. Try optimizing the antibody dilution.
-
Protein Loading: Ensure you have loaded a sufficient amount of protein (typically 20-30 µg of total protein from cell lysate).
-
Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.
-
Antibody Activity: Ensure your primary and secondary antibodies are stored correctly and have not expired.
-
Antigen Abundance: GPR61 may be expressed at low levels in your sample. Consider using an enrichment method, such as immunoprecipitation, if you are working with samples with low GPR61 expression.[5]
Q4: I am observing multiple bands in my GPR61 Western Blot. What does this mean?
A4: The presence of multiple bands can be due to several reasons:
-
Protein Isoforms or Splice Variants: The GPR61 gene may produce different protein isoforms through alternative splicing.
-
Post-Translational Modifications: As mentioned, GPR61 can be glycosylated, which can lead to the appearance of more than one band or a smear.
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to lower molecular weight bands. Always use protease inhibitors during sample preparation.
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Ensure you are using an appropriate blocking buffer and that the antibody has been validated for specificity.[5][6]
-
Antibody Concentration: Too high a concentration of the primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the Western Blotting of GPR61.
| Problem | Possible Cause | Suggested Solution |
| No Signal | Inefficient protein extraction of a membrane protein. | Use a lysis buffer specifically designed for membrane proteins. Consider including detergents like Triton X-100 or RIPA buffer. |
| Antibody not recognizing the denatured protein. | Some antibodies only recognize the native protein conformation. Check the antibody datasheet for recommended sample preparation conditions. Avoid boiling the sample if the antibody requires non-reducing and non-denaturing conditions. | |
| Low abundance of GPR61 in the sample. | Increase the amount of protein loaded on the gel. Use a positive control with known high expression of GPR61.[5] | |
| Weak Signal | Insufficient primary or secondary antibody incubation time. | Increase the incubation time for the primary antibody (e.g., overnight at 4°C) and/or the secondary antibody (e.g., 1-2 hours at room temperature). |
| Inadequate blocking. | Use a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, or vice versa). | |
| Suboptimal ECL substrate. | Use a more sensitive ECL substrate for detection. | |
| High Background | Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution. |
| Insufficient washing. | Increase the number and duration of washing steps after primary and secondary antibody incubations. | |
| Blocking is insufficient. | Increase the blocking time and ensure the blocking buffer covers the entire membrane. | |
| Non-specific Bands | Antibody is not specific to GPR61. | Use an antibody that has been validated for Western Blotting and, if possible, validated by knockout/knockdown experiments.[4] |
| Protein aggregation. | As a membrane protein, GPR61 may be prone to aggregation, especially when boiled. Try incubating your samples at a lower temperature (e.g., 70°C for 10 minutes) before loading. | |
| Sample overloading. | Reduce the amount of protein loaded onto the gel. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for GPR61 Western Blotting.
Table 1: GPR61 Protein Information
| Attribute | Value | Source |
| Gene Name | GPR61 | [7] |
| Alternative Names | BALGR, GPCR3 | [8] |
| Organism | Human | [8] |
| Predicted Molecular Weight | ~49 kDa | [1] |
| Post-Translational Modifications | N-glycosylation | [2] |
Table 2: Recommended Controls for GPR61 Western Blot
| Control Type | Recommended Lysate/Tissue | Rationale |
| Positive Control | Human brain tissue lysate (e.g., hippocampus, cortex) | High endogenous expression of GPR61.[3] |
| GPR61-overexpressing cell lysate (e.g., HEK293) | Ensures the antibody can detect the target protein.[3] | |
| Negative Control | GPR61 knockout/knockdown cell lysate | Confirms antibody specificity by absence of a band.[1][4] |
| Tissue with low/no GPR61 expression | Validates that the antibody does not bind non-specifically. |
Table 3: Commercially Available GPR61 Antibodies Validated for Western Blot
| Supplier | Catalog Number | Host Species | Recommended Dilution |
| United States Biological | G9081-16 | Rabbit | 1:500 - 1:2000 |
| Human Protein Atlas | HPA007326 | Rabbit | User-determined |
| Human Protein Atlas | HPA026088 | Rabbit | User-determined |
Note: This is not an exhaustive list. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.
Experimental Protocols
Detailed GPR61 Western Blot Protocol
This protocol provides a general guideline for performing a Western Blot to detect GPR61. Optimization may be required based on the specific antibody and sample type used.
1. Sample Preparation (Cell Lysates)
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a specialized membrane protein extraction buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein (20-30 µg).
-
Heat the samples at 70°C for 10 minutes. Note: Avoid boiling as it can cause aggregation of membrane proteins like GPR61.
2. SDS-PAGE
-
Load the prepared samples and a molecular weight marker onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 20V at 4°C.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the GPR61 primary antibody at the recommended dilution (see Table 3 or datasheet) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Visualizations
GPR61 Signaling Pathway
Caption: Constitutive signaling pathway of the GPR61 receptor.
Western Blot Experimental Workflow
References
- 1. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 2. N‐glycosylation and expression in human tissues of the orphan GPR61 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. genuinbiotech.com [genuinbiotech.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-GPR61 Human Protein Atlas Antibody [atlasantibodies.com]
- 8. usbio.net [usbio.net]
Overcoming GPR61 Inverse agonist 1 experimental variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GPR61 Inverse Agonist 1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR61 and why is it studied?
G protein-coupled receptor 61 (GPR61) is an orphan receptor, meaning its natural ligand has not been definitively identified.[1][2][3] It is primarily expressed in the brain, particularly in regions associated with appetite and metabolism regulation.[1][4] GPR61 exhibits high constitutive activity, meaning it signals without the need for an agonist to bind.[5][6] This constant signaling is mediated through the Gαs protein, leading to the production of cyclic AMP (cAMP).[5] Due to its role in metabolic processes, GPR61 is a target for the development of therapeutics for conditions like cachexia (severe body wasting).[1][4][7]
Q2: What is this compound and how does it work?
This compound, also known as Compound 1, is a potent and selective small molecule that inhibits the constitutive activity of GPR61.[7][8][9] It functions as an allosteric inverse agonist.[7][8][10] Unlike traditional inverse agonists that stabilize the inactive state of the receptor, Compound 1 binds to a novel allosteric site on the intracellular side of the receptor. This binding site overlaps with the binding site for the Gαs protein. By occupying this space, Compound 1 physically prevents the Gαs protein from coupling to the receptor, thereby blocking the downstream signaling cascade that produces cAMP.[1][7]
Q3: What are the key experimental assays used to characterize this compound?
The primary assays for characterizing this compound focus on measuring its ability to suppress the constitutive Gαs-mediated signaling of the receptor. Key assays include:
-
cAMP Accumulation Assays: These assays, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer), directly measure the levels of intracellular cAMP.[7][11][12] A successful inverse agonist will cause a dose-dependent decrease in cAMP levels in cells expressing GPR61.
-
Gs Translocation Assays: These assays, such as ebBRET (enhanced bystander Bioluminescence Resonance Energy Transfer), monitor the activation of the Gs protein by measuring its dissociation or translocation upon receptor activation.[12][13] An inverse agonist will prevent this process.
Troubleshooting Guides
Issue 1: High variability or poor signal-to-noise ratio in cAMP assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Number | Ensure accurate and consistent cell seeding density across all wells. Use an automated cell counter for best results. Perform a cell density optimization experiment to find the optimal number of cells per well that gives a robust signal window.[14][15][16] |
| Low Constitutive Activity of GPR61 | The basal signal window for inverse agonist assays can be narrow. Consider transiently overexpressing GPR61 to increase the basal cAMP signal. However, be aware that very high expression levels can sometimes lead to artifacts.[17] |
| Phosphodiesterase (PDE) Activity | PDEs degrade cAMP, which can dampen the assay signal. Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and increase the signal window.[18] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of your detection reagents (e.g., HTRF antibody-dye conjugates) to ensure they are not limiting and provide an optimal assay window. |
| Cell Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered signaling responses.[19] Avoid using cells that are over-confluent. |
| Plate Edge Effects | To minimize evaporation and temperature gradients that can cause variability, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
Issue 2: this compound appears to have low potency or efficacy.
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure the incubation time with the inverse agonist is sufficient to allow for receptor binding and inhibition of signaling. Optimize the stimulation time if you are using a Gαs activator like forskolin (B1673556) to establish a signal window for Gαi-coupled receptors (though GPR61 is Gαs-coupled, this is a general consideration).[20] |
| Compound Solubility Issues | This compound may have limited solubility in aqueous assay buffers. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is consistent and low (typically <0.5%) to avoid solvent effects. |
| Low GPR61 Expression | If using a cell line with low endogenous or transient expression of GPR61, the effect of the inverse agonist may be difficult to detect. Verify receptor expression levels via methods like Western blot or using a tagged receptor (e.g., HiBiT-tagged GPR61).[9] Consider using a stable cell line with optimized GPR61 expression. |
| "Probe Dependence" in Allosteric Modulation | The observed potency and efficacy of an allosteric modulator can be influenced by the specific assay conditions and the presence of other ligands.[21] While GPR61 is an orphan receptor, ensure that serum components or other media constituents are not interfering with the assay. |
Issue 3: Difficulty in reproducing results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture | Standardize all cell culture procedures, including media composition, serum lot, incubation times, and splitting ratios.[17] |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Store stock solutions appropriately (e.g., aliquoted at -80°C to avoid freeze-thaw cycles).[18] |
| Instrument Settings | Use consistent settings on your plate reader for all experiments, including excitation/emission wavelengths, gain, and read times.[22] |
| Environmental Factors | Ensure consistent temperature and humidity during cell plating and incubations. |
Data Presentation
Table 1: In Vitro Potency of this compound (Compound 1)
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC₅₀ | 10-11 nM | cAMP Accumulation | CHO-K1 expressing GPR61 | [1][8][9] |
| IC₅₀ | 10 nM | cAMP Accumulation | Cell line overexpressing GPR61 | [7] |
Experimental Protocols
Protocol 1: HTRF cAMP Assay for GPR61 Inverse Agonist Activity
This protocol is adapted for a 384-well plate format using a commercial HTRF cAMP assay kit.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR61
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
IBMX solution (e.g., 50 mM stock in DMSO)
-
This compound (stock solution in 100% DMSO)
-
HTRF cAMP assay kit (containing cAMP standard, d2-labeled cAMP, and anti-cAMP cryptate antibody)
-
White, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture GPR61-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer to the optimized cell density (e.g., 2,000-10,000 cells per well).[16]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in stimulation buffer containing a final concentration of 1 mM IBMX. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
-
Assay Plate Setup:
-
Incubation:
-
Seal the plate and incubate for 30-60 minutes at room temperature.[23]
-
-
Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).[22]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Visualizations
References
- 1. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism [ideas.repec.org]
- 3. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 5. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. Identification and molecular characterization of missense mutations in orphan G protein–coupled receptor GPR61 occurring in severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 23. youtube.com [youtube.com]
Technical Support Center: GPR61 Expression and Transfection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR61 expression vector cloning and transfection.
Frequently Asked Questions (FAQs)
Q1: What is the signaling pathway of GPR61?
GPR61 is an orphan G-protein coupled receptor (GPCR) that is constitutively active, meaning it signals without the need for an agonist. It primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] The N-terminal domain of GPR61 is crucial for its constitutive activity.[3]
Q2: Which cell line is recommended for GPR61 expression?
Human Embryonic Kidney 293 (HEK293) cells and their derivatives (e.g., HEK293T) are commonly used and recommended for the expression of GPCRs, including GPR61.[4][5] These cells are robust, easy to transfect, and have the necessary cellular machinery for proper GPCR folding and signaling.
Q3: Are there commercially available GPR61 expression vectors?
Yes, several GPR61 expression plasmids are available from repositories like Addgene. These include constructs for expression in mammalian cells, often with tags for detection and purification.[6][7]
Q4: Should I codon-optimize the GPR61 sequence for expression in mammalian cells?
Yes, codon optimization of the GPR61 gene sequence for expression in human cells is recommended. This can significantly improve protein expression levels by ensuring efficient translation.[4]
Q5: What are some key considerations before starting a GPR61 cloning experiment?
Given that GPR61 is a multi-pass transmembrane protein, its cloning and expression can be challenging.[8] Key considerations include choosing a mammalian expression vector with a strong promoter (e.g., CMV), ensuring the GPR61 sequence is in-frame with any tags, and verifying the final construct by sequencing. Using high-quality, endotoxin-free plasmid DNA is crucial for successful transfection.
Troubleshooting Guides
Cloning Issues
| Problem | Possible Cause | Recommended Solution |
| No or few colonies after transformation | - Inefficient ligation. - Poor quality competent cells. - Incorrect antibiotic concentration. - GPR61 is toxic to E. coli. | - Optimize vector-to-insert ratio. - Use fresh, high-efficiency competent cells. - Verify antibiotic concentration. - Incubate plates at a lower temperature (e.g., 30°C) to reduce protein expression-related toxicity.[9] |
| Incorrect insert in colonies | - Contamination of DNA fragments. - Non-specific PCR amplification. | - Gel-purify the vector and insert before ligation. - Optimize PCR conditions to ensure a single, specific product. |
| Mutations in the cloned GPR61 sequence | - PCR errors. | - Use a high-fidelity DNA polymerase for PCR. - Sequence multiple clones to find a correct one. |
Transfection and Expression Issues
| Problem | Possible Cause | Recommended Solution |
| Low transfection efficiency | - Suboptimal transfection reagent to DNA ratio. - Poor cell health. - Incorrect cell density. | - Perform a titration to find the optimal reagent-to-DNA ratio. - Use healthy, low-passage cells. - Ensure cells are 70-90% confluent at the time of transfection.[10] |
| High cell death after transfection | - Cytotoxicity from the transfection reagent. - High concentration of plasmid DNA. | - Reduce the amount of transfection reagent and DNA. - Change to a less toxic transfection reagent. |
| Low or no GPR61 protein expression | - Inefficient transcription or translation. - Protein degradation. - Poor cell surface trafficking. | - Use a strong promoter (e.g., CMV) and a Kozak sequence. - Consider codon optimization of the GPR61 sequence.[4] - Add protease inhibitors during cell lysis. - Some mutations can reduce cell surface expression; ensure your construct is wild-type or the mutation is not affecting trafficking.[5] |
| GPR61 is expressed but non-functional | - Improper protein folding. - Lack of appropriate G-protein coupling in the host cell line. | - Culture cells at a lower temperature (e.g., 30°C) post-transfection. - HEK293 cells endogenously express Gαs, but overexpression of Gαs can sometimes enhance signaling. |
Experimental Protocols
Protocol 1: Cloning of Human GPR61 into a Mammalian Expression Vector
This protocol describes the cloning of the human GPR61 coding sequence into a pcDNA3.1(+) vector.
-
Primer Design : Design PCR primers to amplify the full-length human GPR61 coding sequence. Add restriction sites (e.g., HindIII and XhoI) to the 5' ends of the forward and reverse primers, respectively, for directional cloning. Include a Kozak consensus sequence (GCCACC) before the start codon in the forward primer to enhance translation initiation.
-
PCR Amplification : Perform PCR using a high-fidelity DNA polymerase and a human cDNA library or a GPR61-containing plasmid as a template.
-
Purification of PCR Product : Run the PCR product on an agarose (B213101) gel and purify the band corresponding to the expected size of the GPR61 insert using a gel extraction kit.
-
Restriction Digest : Digest both the purified PCR product and the pcDNA3.1(+) vector with HindIII and XhoI restriction enzymes.
-
Ligation : Ligate the digested GPR61 insert into the digested pcDNA3.1(+) vector using T4 DNA ligase.
-
Transformation : Transform the ligation mixture into high-efficiency competent E. coli cells and plate on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin).
-
Colony Screening and Plasmid Purification : Select several colonies, grow them in liquid culture, and purify the plasmid DNA using a miniprep kit.
-
Verification : Verify the correct insertion of the GPR61 sequence by restriction digest and Sanger sequencing.
Protocol 2: Transient Transfection of GPR61 into HEK293 Cells
This protocol is for a 6-well plate format using a lipid-based transfection reagent.
-
Cell Seeding : The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2.5 x 10^5 cells per well).
-
Transfection Complex Preparation :
-
In a sterile tube, dilute 2.5 µg of the GPR61 expression plasmid in 125 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate sterile tube, dilute 5 µL of a lipid-based transfection reagent in 125 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection : Add the 250 µL of the DNA-lipid complex dropwise to each well.
-
Incubation : Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream assays.
Protocol 3: GPR61 Functional Assay - cAMP Measurement
This protocol describes a method to measure the constitutive activity of GPR61 by quantifying intracellular cAMP levels.
-
Cell Transfection : Transfect HEK293 cells with the GPR61 expression vector or an empty vector control as described in Protocol 2.
-
Cell Stimulation (Optional) : For antagonist or inverse agonist screening, cells can be treated with the test compounds at this stage.
-
Cell Lysis : After 24-48 hours of transfection, wash the cells with PBS and then lyse them using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement : Determine the cAMP concentration in the cell lysates using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis : Compare the cAMP levels in cells expressing GPR61 to those in cells transfected with the empty vector. A significantly higher cAMP level in the GPR61-expressing cells indicates constitutive activity.
Quantitative Data Summary
Table 1: Representative Transfection Efficiency and Cell Viability in HEK293 Cells
| Transfection Method | Transfection Efficiency (%) | Cell Viability (%) |
| Lipid-Based Reagent | 70-90 | >90 |
| Electroporation | 80-95[11] | ~80[11] |
Note: These are typical ranges and should be optimized for your specific experimental conditions.
Table 2: Expected Results for GPR61 Functional cAMP Assay
| Condition | Expected Relative cAMP Level |
| Untransfected HEK293 Cells | Baseline |
| Empty Vector Transfected Cells | Baseline |
| GPR61 Vector Transfected Cells | Significantly above baseline |
| GPR61 Transfected + Inverse Agonist | Reduced cAMP level compared to GPR61 alone |
Visualizations
Caption: Constitutive signaling pathway of GPR61.
Caption: Experimental workflow for GPR61 expression vector cloning.
References
- 1. hek293.com [hek293.com]
- 2. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. addgene.org [addgene.org]
- 7. addgene.org [addgene.org]
- 8. alloytx.com [alloytx.com]
- 9. Cloning Troubleshooting Guide | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. protean.bio [protean.bio]
GPR61 signaling assay interference and artifacts
Welcome to the technical support center for GPR61 signaling assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the constitutively active orphan receptor, GPR61.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway for GPR61, and how is it typically measured?
A1: GPR61 is a constitutively active orphan G protein-coupled receptor (GPCR). It primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).[1] Therefore, the most common method for measuring GPR61 activity is a cAMP accumulation assay. Due to its constitutive activity, GPR61 maintains a high basal level of cAMP, which is a key consideration in assay design. Screening for modulators often involves identifying inverse agonists that can reduce this basal signaling.
Q2: My cAMP assay for GPR61 has a very high basal signal and a low signal-to-background window. How can I improve it?
A2: High basal signal is expected due to GPR61's constitutive activity.[2] To improve the assay window when searching for inverse agonists, you can try the following:
-
Optimize Cell Density: Titrate the number of cells per well. Too many cells can lead to an excessively high basal cAMP level that saturates the detection reagents, while too few cells may not produce a detectable signal decrease with an inverse agonist.[3][4][5]
-
Receptor Expression Levels: If using a transient or inducible expression system, reducing the level of GPR61 expression can lower the basal signal to a more manageable range.[6]
-
Use of Phosphodiesterase (PDE) Inhibitors: While often used to amplify cAMP signals, a high concentration of a potent PDE inhibitor like IBMX might elevate the basal signal excessively. Consider reducing the concentration or using a less potent inhibitor.[5]
-
Assay Technology: Employ a highly sensitive detection technology with a broad dynamic range, such as HTRF® or AlphaScreen™, which are well-suited for detecting small changes in cAMP levels.[7][8]
Q3: What are common sources of compound interference in GPR61 assays?
A3: Compound interference can lead to false positives or negatives. Common sources include:
-
Autofluorescence: Test compounds that fluoresce at the same wavelength as the assay's acceptor fluorophore can generate a false signal. This is a particular concern in fluorescence-based assays like HTRF.[9]
-
Signal Quenching: Compounds can absorb light at the excitation or emission wavelengths of the assay fluorophores, leading to a decrease in signal that can be misinterpreted as inverse agonism.[9]
-
Luciferase Inhibition: In assays that use luciferase-based reporters (e.g., CRE-luciferase or enzyme fragment complementation assays like PathHunter®), compounds can directly inhibit the luciferase enzyme, causing a signal decrease that is independent of GPR61 activity.
-
Promiscuous Compounds (PAINS): Pan-Assay Interference Compounds have chemical substructures that are known to interfere with a wide range of assays through various mechanisms, including chemical reactivity.[10]
Q4: Should I use a β-arrestin recruitment assay for GPR61?
A4: While the primary and constitutive activity of GPR61 is Gαs/cAMP signaling, β-arrestin recruitment assays are valuable for several reasons.[11] They can identify biased ligands that preferentially signal through one pathway over another and can serve as an orthogonal assay to confirm hits from a primary cAMP screen and rule out artifacts.[11][12] Technologies like the DiscoverX PathHunter® assay are commonly used for this purpose.[11][13]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure cells are thoroughly resuspended before plating to achieve a uniform cell density across the plate. Use calibrated multichannel pipettes and reverse pipetting techniques for better precision. |
| Edge Effects | Incubate plates in a humidified incubator to minimize evaporation from the outer wells. Consider leaving the outermost wells empty and filling them with sterile buffer or media. |
| Compound Precipitation | Check the solubility of your test compounds in the final assay buffer. If precipitation is observed, consider reducing the final compound concentration or increasing the DMSO concentration (while staying within the cell-tolerated limit). |
| Incomplete Cell Lysis (for cAMP assays) | Ensure the lysis buffer is added and mixed thoroughly in each well to release all intracellular cAMP for detection. |
Issue 2: No Response to a Known GPR61 Inverse Agonist
| Potential Cause | Recommended Solution |
| Low Receptor Expression | If using a stable cell line, confirm GPR61 expression via qPCR, Western blot, or flow cytometry. For transient transfections, optimize the amount of DNA and transfection reagent. |
| Degraded Inverse Agonist | Prepare fresh dilutions of the control inverse agonist from a new stock for each experiment. Ensure proper storage of the compound. |
| Suboptimal Assay Conditions | Re-optimize key parameters such as cell density, incubation time, and PDE inhibitor concentration.[3][4] |
| Incorrect Assay Buffer Components | Verify the pH and composition of all buffers. Components like serum can sometimes interfere with GPCR signaling. |
Quantitative Data on Assay Interference
The following tables summarize potential quantitative effects of common interfering compounds in typical GPR61 assay formats. Note that the exact impact will vary depending on the specific compound, its concentration, and the assay conditions.
Table 1: Representative Compound Interference in HTRF cAMP Assays
| Interference Type | Compound Class Example | Concentration Range | Observed Effect on HTRF Ratio (665nm/620nm) | Potential Misinterpretation |
| Autofluorescence | Quinolines, Rhodamine derivatives | 1 - 20 µM | Falsely increased ratio | False Negative (Masking of inverse agonism) |
| Signal Quenching | Compounds with high absorbance near 620nm or 665nm | 5 - 50 µM | Falsely decreased ratio | False Positive (Apparent inverse agonism) |
| Light Scattering | Aggregating or precipitating compounds | >10 µM | Variable, often increased noise and decreased signal | High variability, unreliable data |
Table 2: Representative Compound Interference in Luminescence-Based β-Arrestin Assays (e.g., PathHunter®)
| Interference Type | Compound Class Example | Concentration Range | Observed Effect on Luminescence (RLU) | Potential Misinterpretation |
| Luciferase Inhibition | Thiazole derivatives, catechols | 1 - 25 µM | Decreased RLU | False Negative (Masking of agonist/PAM activity) |
| Light Absorption | Highly colored compounds (e.g., dark red, blue) | >10 µM | Decreased RLU | False Negative |
| Luminescence Emission | Certain luciferin (B1168401) analogs or contaminants | Variable | Increased RLU | False Positive (Apparent agonism/PAM activity) |
Visualizations
Signaling Pathway and Assay Principles
Caption: GPR61 constitutively activates Gαs, leading to cAMP production, which can be measured by various assays.
Experimental Workflow for Inverse Agonist Screening
Caption: A typical high-throughput screening workflow for identifying GPR61 inverse agonists using a cAMP assay.
Troubleshooting Decision Tree for Low Assay Window
Caption: A decision tree to troubleshoot a low assay window in constitutively active GPR61 assays.
Experimental Protocols
Protocol 1: HTRF cAMP Assay for GPR61 Inverse Agonist Screening
This protocol is adapted for a 384-well plate format and is based on the principles of competitive immunoassays using HTRF technology.
Materials:
-
HEK293 cells stably expressing human GPR61
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4
-
Phosphodiesterase inhibitor: IBMX (0.5 M stock in DMSO)
-
HTRF cAMP detection kit (e.g., from Cisbio or Revvity), containing Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture GPR61-HEK293 cells until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Wash cells once with assay buffer and centrifuge (e.g., 3 min at 300 x g).[14]
-
Resuspend the cell pellet in assay buffer containing the optimized concentration of IBMX (e.g., 100 µM final concentration).
-
Perform a cell count and adjust the density to the pre-optimized concentration (e.g., 5,000 cells/5 µL).[4]
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Prepare serial dilutions of test compounds and control inverse agonist in assay buffer. The final DMSO concentration should be ≤0.5%.
-
Add 5 µL of the compound dilutions to the wells. For basal (high signal) and non-specific (low signal) controls, add 5 µL of assay buffer.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the d2-labeled cAMP and the cryptate-labeled antibody in the supplied lysis buffer.
-
Dispense 5 µL of the d2-cAMP solution, followed by 5 µL of the anti-cAMP-cryptate solution into each well.[15]
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.[16]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000 for each well.
-
Normalize the data: % Inhibition = [1 - (Ratiosample - Ratiomin) / (Ratiomax - Ratiomin)] * 100, where Ratiomax is the basal signal (cells + buffer) and Ratiomin is the signal from a saturating concentration of a known unlabeled cAMP or control agonist.
-
Plot the % Inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine IC50 values.
-
Protocol 2: PathHunter® β-Arrestin Recruitment Assay
This protocol is a general guide for using the DiscoverX PathHunter β-arrestin assay to identify GPR61 modulators.[13][17][18][19]
Materials:
-
PathHunter cell line co-expressing GPR61-ProLink™ and β-arrestin-Enzyme Acceptor
-
Cell Plating Reagent (as specified by DiscoverX for the cell line)
-
Assay buffer (e.g., HBSS)
-
PathHunter Detection Reagents (Galacton Star Substrate, Emerald Lume, and Cell Assay Buffer)
-
384-well white, solid-bottom cell culture plates
-
Chemiluminescence-capable plate reader
Procedure:
-
Cell Plating:
-
Prepare cells in the recommended Cell Plating Reagent at the density specified in the product datasheet.
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 overnight.
-
-
Compound Addition:
-
Prepare 3X serial dilutions of test compounds in assay buffer.
-
Add 5 µL of the 3X compound dilutions to the wells containing cells.
-
Incubate the plate at 37°C for 90 minutes.[13] The optimal incubation time can vary between receptors and should be optimized.
-
-
Signal Detection:
-
Equilibrate the plate and the PathHunter Detection Reagents to room temperature.
-
Prepare the detection reagent working solution according to the manufacturer's protocol (typically a 1:5:19 mix of Substrate Reagent 2, Substrate Reagent 1, and Cell Assay Buffer).[18]
-
Add 15 µL of the working solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
For inverse agonist identification, compare the signal from compound-treated wells to the basal signal from vehicle-treated wells.
-
Normalize the data and plot dose-response curves to determine IC50 or EC50 values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. cosmobio.co.jp [cosmobio.co.jp]
GPR61 Studies Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on cell line selection and experimental execution for studying the orphan G protein-coupled receptor, GPR61.
Frequently Asked Questions (FAQs)
Q1: Which cell line should I choose for my GPR61 experiments?
A1: The choice of cell line is critical and depends on your specific experimental goals. Key considerations include endogenous versus recombinant expression, signaling pathway integrity, and the specific assay you plan to perform.
-
For studying endogenous GPR61: GPR61 has low endogenous expression in most commonly used cell lines. The Human Protein Atlas indicates detectable RNA expression in some cell lines, but protein expression is often low or not detected.[1][2] Therefore, studying the receptor in its native environment is challenging.
-
For recombinant overexpression studies: HEK293 and CHO-K1 cells are the most commonly used hosts for overexpressing GPR61.[3][4] These cell lines provide a robust platform for characterizing the receptor's constitutive activity and signaling properties.
Q2: What is the primary signaling pathway of GPR61?
A2: GPR61 is known to be constitutively active and primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4][5]
Q3: How can I measure the constitutive activity of GPR61?
A3: The constitutive activity of GPR61 is typically measured by quantifying basal cAMP levels in cells expressing the receptor. A common method involves using a cAMP assay in the absence of any agonist. An increase in basal cAMP in GPR61-expressing cells compared to control cells indicates constitutive activity.[6]
Q4: Are there any known agonists or antagonists for GPR61?
A4: GPR61 is an orphan receptor, meaning its endogenous ligand has not yet been definitively identified. However, some small molecules have been reported to act as inverse agonists, which can inhibit the constitutive activity of the receptor.[4]
Troubleshooting Guides
This section addresses common issues encountered during GPR61 experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal in cAMP assay | Low receptor expression on the cell surface. | - Verify GPR61 expression using qPCR, Western blot, or flow cytometry.- If using a stable cell line, consider selecting a higher-expressing clone.[7] |
| Inefficient Gαs coupling in the chosen cell line. | - Ensure the cell line has a functional Gαs signaling pathway.- Consider co-transfecting with Gαs to enhance the signal. | |
| High phosphodiesterase (PDE) activity degrading cAMP. | - Include a PDE inhibitor, such as IBMX (100-500 µM), in the assay buffer to prevent cAMP degradation.[8] | |
| High background signal in cAMP assay | High constitutive activity of overexpressed GPR61. | - Optimize the number of cells seeded per well; too many cells can lead to a high basal signal.[7]- Reduce the amount of GPR61 plasmid used for transfection to lower expression levels. |
| Non-specific signal from assay reagents. | - Run appropriate controls, including mock-transfected cells and cells without the receptor.[9] | |
| Inconsistent results between experiments | Variation in cell passage number. | - Use cells within a consistent and low passage number range for all experiments. |
| Differences in cell health and confluency. | - Ensure consistent cell culture conditions and seed cells at a consistent density. | |
| Reagent variability. | - Prepare fresh reagents for each experiment and use consistent lot numbers for critical components. | |
| Difficulty generating a stable GPR61 cell line | Low transfection efficiency. | - Optimize the transfection protocol for your specific cell line.[10] |
| Poor selection marker efficiency. | - Determine the optimal concentration of the selection antibiotic (e.g., G418, hygromycin) by performing a kill curve. |
Quantitative Data: GPR61 Expression in Common Cell Lines
Endogenous GPR61 expression is generally low across most immortalized cell lines. The following table summarizes publicly available RNA sequencing data from the Human Protein Atlas, presented as normalized Transcripts Per Million (nTPM). Note that protein expression levels may not directly correlate with RNA levels and should be independently verified.
| Cell Line | RNA Expression (nTPM) |
| HEK293 | 0.3 |
| CHO-K1 | Not available |
| HepG2 | 0.1 |
| A549 | 0 |
| MCF7 | 0 |
| U-2 OS | 0 |
Data sourced from the Human Protein Atlas.[1] Due to the low endogenous expression, transient or stable transfection is the standard approach for GPR61 studies.
Experimental Protocols
GPR61 Signaling Pathway
GPR61 constitutively activates the Gαs signaling pathway.
Experimental Workflow: Stable Cell Line Generation
This workflow outlines the key steps for creating a stable cell line overexpressing GPR61.
Detailed Methodologies
1. cAMP Accumulation Assay (for GPR61 Constitutive Activity)
This protocol is adapted for a 96-well format using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Materials:
-
GPR61-expressing cells (e.g., stable HEK293-GPR61) and control cells (mock-transfected).
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit.
-
White opaque 96-well plates.
Protocol:
-
Cell Seeding:
-
Seed GPR61-expressing and control cells into a white opaque 96-well plate at a density of 5,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
The next day, gently aspirate the culture medium.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Determine the concentration of cAMP in each well by interpolating from the standard curve.
-
Compare the basal cAMP levels in GPR61-expressing cells to the control cells.
-
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR61 receptor, which can be indicative of receptor desensitization and internalization. This protocol is a general guideline for enzyme fragment complementation (EFC)-based assays (e.g., PathHunter).[9]
Materials:
-
Cell line co-expressing GPR61 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
Cell culture medium.
-
Assay buffer.
-
Detection reagents (substrate and lysis solution).
-
White opaque 96-well plates.
Protocol:
-
Cell Seeding:
-
Seed the engineered cells in a white opaque 96-well plate at the optimized density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment (for inverse agonist screening):
-
Prepare serial dilutions of your test compounds in assay buffer.
-
Add the compounds to the cells and incubate for the desired time (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Data Measurement:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the compound concentration to determine the potency (e.g., IC50) of inverse agonists.
-
3. Receptor Internalization Assay
This protocol describes a general method to quantify GPR61 internalization using an antibody-based labeling approach with high-content imaging.[11]
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged GPR61.
-
Poly-D-lysine coated 96-well imaging plates.
-
Primary antibody (e.g., anti-FLAG).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., Hoechst).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
High-content imaging system.
Protocol:
-
Cell Seeding:
-
Seed FLAG-GPR61 expressing cells onto a poly-D-lysine coated 96-well imaging plate and incubate overnight.
-
-
Antibody Labeling:
-
Incubate live cells with the anti-FLAG primary antibody in serum-free medium for 1 hour at 4°C to label the surface-expressed receptors.
-
-
Induction of Internalization:
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for constitutive internalization.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Secondary Antibody Staining:
-
Block the cells with 5% BSA for 1 hour.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour.
-
-
Imaging and Analysis:
-
Wash the cells and acquire images using a high-content imaging system.
-
Quantify the amount of internalized receptor by measuring the fluorescence intensity within intracellular vesicles or the cytoplasm.
-
References
- 1. Cell line - GPR61 - The Human Protein Atlas [proteinatlas.org]
- 2. GPR61 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating GPR61 Inverse Agonist 1: A Comparative Guide to Selectivity and Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR61 Inverse Agonist 1's performance against other alternatives, supported by experimental data. This document details the selectivity and potency of this novel compound, offering insights into its potential as a research tool and therapeutic candidate.
G protein-coupled receptor 61 (GPR61) is an orphan receptor primarily expressed in the brain that is implicated in the regulation of appetite and body weight. Its constitutive activity, signaling through the Gαs pathway to increase intracellular cyclic AMP (cAMP), makes it a compelling target for inverse agonists to address metabolic disorders.[1][2] This guide focuses on the validation of a potent and selective sulfonamide-based GPR61 inverse agonist, referred to as this compound (also known as compound 1).
Potency and Selectivity: A Quantitative Comparison
This compound has demonstrated high potency in functional assays. In contrast, other identified modulators of GPR61 have shown significantly lower affinity. This section provides a comparative overview of their performance.
| Compound | Target | Assay Type | Potency (IC50) | Notes |
| This compound | GPR61 | cAMP Assay | 10-11 nM | Potent and selective inverse agonist.[3] |
| 5-(Nonyloxy)tryptamine | GPR61 | Forskolin-stimulated cAMP assay | ~40% inhibition at 10 µM | Low-affinity inverse agonist. |
Selectivity Profile of this compound
A critical aspect of a tool compound's utility and a drug candidate's safety profile is its selectivity. This compound has been profiled against a panel of other G protein-coupled receptors, demonstrating a high degree of selectivity.
| Off-Target Receptor | Functional Activity (IC50) |
| GPR62 | >10 µM |
| GPR101 | >10 µM |
| Panel of other GPCRs | >10 µM |
Data from a panel of common off-target GPCRs indicate IC50 values greater than 10 µM, highlighting the selectivity of this compound.[3]
Signaling Pathway and Mechanism of Action
GPR61 is a constitutively active receptor that signals through the Gαs protein subunit to activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This compound acts as an allosteric modulator, binding to a novel intracellular pocket that overlaps with the Gαs binding site. This binding event prevents G protein coupling and subsequent signaling.
References
A Comparative Guide to GPR61 Modulators: GPR61 Inverse Agonist 1 vs. Other Known Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of known modulators of the G protein-coupled receptor 61 (GPR61), with a focus on the potent and selective "GPR61 Inverse agonist 1". GPR61, an orphan receptor with constitutive activity, is a promising therapeutic target for metabolic disorders such as cachexia and obesity.[1][2] This document summarizes the available quantitative data, outlines experimental protocols for modulator characterization, and visualizes key concepts to aid in research and development efforts.
GPR61: A Constitutively Active Orphan Receptor
GPR61 is a Class A orphan G protein-coupled receptor (GPCR) that signals through the Gαs protein subunit to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1] A key feature of GPR61 is its constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist. This makes inverse agonists, which reduce this basal activity, the primary modality for therapeutically targeting this receptor. Currently, no endogenous agonists or antagonists for GPR61 have been identified.
Quantitative Comparison of GPR61 Inverse Agonists
The primary modulators identified for GPR61 are inverse agonists. This section compares the two most cited examples: this compound and 5-(Nonyloxy)tryptamine (5-NOT).
| Feature | This compound | 5-(Nonyloxy)tryptamine (5-NOT) |
| Modality | Inverse Agonist | Inverse Agonist |
| Potency (IC50) | 10-11 nM | Low micromolar (µM) range (exact IC50 not consistently reported, described as low-affinity)[3][4] |
| Mechanism of Action | Allosteric, G protein-competitive | Presumed to act at the orthosteric or an allosteric site, but less well-characterized |
| Binding Site | Novel intracellular allosteric pocket that overlaps with the Gαs binding site[1] | Not definitively determined |
| Selectivity | High selectivity for GPR61 over other GPCRs | Low selectivity, with known activity at serotonin (B10506) receptors |
| Utility | High-quality tool compound for functional and structural studies | Limited utility due to low potency, low solubility, and lack of selectivity[1] |
Signaling Pathway and Modulation
The following diagram illustrates the GPR61 signaling pathway and the mechanism of action of an inverse agonist.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 3. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: GPR61 Inverse Agonist 1 versus GPR61 siRNA Knockdown for GPR61 Inhibition
For researchers and drug development professionals investigating the G protein-coupled receptor 61 (GPR61), a constitutively active orphan receptor implicated in metabolic regulation, the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of two key methods for inhibiting GPR61 function: the use of GPR61 Inverse Agonist 1 and siRNA-mediated knockdown. We present a summary of their mechanisms, available quantitative data, and detailed experimental protocols to inform your research strategy.
GPR61, predominantly expressed in the brain, signals through the Gs-alpha subunit to constitutively activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[1] Its role in appetite regulation is supported by evidence that GPR61 knockout mice exhibit hyperphagia and obesity.[1] Both small molecule inverse agonists and siRNA technology offer powerful approaches to probe the physiological and pathological roles of GPR61.
Mechanism of Action
This compound is a small molecule that binds to the GPR61 receptor and stabilizes it in an inactive conformation. This not only prevents the binding of any potential endogenous agonist but, more importantly, reduces the receptor's basal, constitutive activity. The result is a decrease in downstream signaling, specifically a reduction in intracellular cAMP levels.
GPR61 siRNA (small interfering RNA) knockdown , on the other hand, operates at the genetic level. Exogenously introduced siRNA molecules with a sequence complementary to the GPR61 mRNA transcript engage the cell's RNA interference (RNAi) machinery. This leads to the targeted degradation of the GPR61 mRNA, thereby preventing the synthesis of the GPR61 protein. The consequence is a reduction in the total number of GPR61 receptors in the cell, leading to a diminished overall signaling capacity.
Quantitative Data Summary
The following tables summarize the available quantitative data for the effects of this compound and the functional consequences of reduced GPR61 expression. A direct quantitative comparison of cAMP reduction by GPR61 siRNA in a published study was not available at the time of this guide's compilation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 10-11 nM | CHO-K1 cells transiently transfected with human GPR61 | cAMP assay | [1] |
Table 2: Functional Consequences of Reduced GPR61 Expression (from genetic models)
| Model | Effect | Phenotype | Reference |
| GPR61 Knockout Mice | Abolished GPR61 expression | Hyperphagia (increased food intake), Obesity | [1] |
| Human GPR61 Mutations (in severely obese patients) | Reduced constitutive GPR61-induced cAMP production | Associated with severe obesity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Protocol 1: this compound cAMP Assay
This protocol is based on the methodology used to determine the IC50 of this compound.[1]
Cell Culture and Transfection:
-
CHO-K1 cells are transiently transfected with a vector expressing human GPR61 using a suitable transfection reagent (e.g., FuGENE6).
-
Transfected cells are plated in 384-well plates at a density of 7500 cells/well and grown overnight at 37°C.
cAMP Measurement (Homogeneous Time-Resolved Fluorescence - HTRF):
-
The next day, the culture medium is removed.
-
10 µl of the this compound, serially diluted in assay buffer (HBSS pH 7.4, 20 mM HEPES, 0.1% BSA, 250 µM IBMX), is added to the wells.
-
Cells are incubated with the compound for 60 minutes at 37°C.
-
Cellular cAMP levels are measured using a commercial HTRF cAMP assay kit (e.g., PerkinElmer Dynamic 2 kit) according to the manufacturer's instructions.
-
Briefly, 5 µl of cAMP-d2 and 5 µl of anti-cAMP cryptate solutions are added sequentially to each well.
-
Plates are incubated at room temperature for 1 hour.
-
Fluorescence is read on an appropriate plate reader (e.g., Envision plate reader).
-
Data is analyzed by calculating the ratio of fluorescence intensity at 665 nm and 620 nm, and cAMP concentrations are extrapolated from a standard curve.
-
The IC50 value is determined by plotting the percent inhibition against the log concentration of the inverse agonist and fitting the data to a four-parameter logistic equation.
Protocol 2: GPR61 siRNA Knockdown and Functional Analysis (General Protocol)
While a specific study with quantitative cAMP data for GPR61 siRNA was not identified, this general protocol outlines the steps for performing a GPR61 knockdown experiment and measuring its functional consequences.
siRNA Transfection:
-
HEK293 cells are seeded in 6-well plates to reach 50-70% confluency on the day of transfection.
-
For each well, dilute GPR61-specific siRNA and a non-targeting control siRNA into serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C.
Verification of Knockdown:
-
Quantitative PCR (qPCR): At 24-48 hours post-transfection, extract total RNA from the cells. Synthesize cDNA and perform qPCR using primers specific for GPR61 and a housekeeping gene to determine the relative reduction in GPR61 mRNA levels.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot using an antibody specific for the GPR61 protein to confirm a reduction in protein levels.
Functional Assay (cAMP Measurement):
-
After confirming successful knockdown (typically 48-72 hours post-transfection), wash the cells with stimulation buffer.
-
Incubate the cells in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 250 µM IBMX) for 20 minutes at 37°C.
-
If assessing the effect on stimulated cAMP production, add an adenylyl cyclase activator like forskolin.
-
Incubate for an additional 20 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Compare the cAMP levels in cells treated with GPR61 siRNA to those treated with the non-targeting control siRNA.
Visualizing the Methodologies
To further clarify the distinct approaches of this compound and GPR61 siRNA knockdown, the following diagrams illustrate their mechanisms and a typical experimental workflow.
Caption: GPR61 Constitutive Signaling Pathway.
Caption: Mechanisms of GPR61 Inhibition.
Caption: Comparative Experimental Workflows.
Conclusion
Both this compound and GPR61 siRNA knockdown are effective tools for inhibiting GPR61 function, albeit through different mechanisms.
-
This compound offers a rapid and dose-dependent method for inhibiting receptor activity, making it ideal for pharmacological studies and for investigating the acute effects of GPR61 inhibition. Its high potency (IC50 in the low nanomolar range) allows for precise control over the degree of inhibition.
-
GPR61 siRNA knockdown provides a way to study the effects of reduced GPR61 expression over a longer period, mimicking a genetic loss-of-function scenario. This approach is valuable for understanding the cellular consequences of chronic GPR61 depletion and for validating the specificity of pharmacological agents.
The choice between these two powerful techniques will depend on the specific research question. For studies requiring acute and reversible inhibition with precise dose-response characterization, the inverse agonist is the preferred tool. For investigations into the long-term consequences of reduced receptor expression and for target validation, siRNA-mediated knockdown is a more suitable approach. This guide provides the foundational information to assist researchers in making an informed decision and in designing rigorous experiments to further elucidate the role of GPR61 in health and disease.
References
A recently identified inverse agonist for the orphan G protein-coupled receptor 61 (GPR61), designated as GPR61 Inverse Agonist 1, exhibits high potency and selectivity for its primary target. This guide provides a comparative analysis of its cross-reactivity with structurally and functionally related GPCRs, supported by experimental data, to assist researchers and drug development professionals in evaluating its potential for targeted therapeutic applications.
This compound has been shown to be a potent inhibitor of the constitutive activity of GPR61, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range (10-11 nM) in cyclic AMP (cAMP) assays.[1][2] Extensive selectivity profiling has confirmed its specificity for GPR61, with significantly lower or no activity observed against a panel of other GPCRs, including the closely related receptors GPR62 and GPR101.[1][2]
Cross-Reactivity Profile of this compound
To quantitatively assess the selectivity of this compound, its activity was evaluated against a panel of related and off-target GPCRs. The following table summarizes the IC50 values obtained from functional assays.
| Receptor | IC50 (µM) | Fold Selectivity vs. GPR61 |
| GPR61 | 0.011 | - |
| GPR62 | >10 | >909 |
| GPR101 | >10 | >909 |
| Off-target GPCR Panel* | >10 | >909 |
*A panel of common off-target GPCRs were tested, and all showed IC50 values greater than 10 µM.[1][2]
The data clearly indicates a high degree of selectivity of this compound for its intended target. The IC50 values for the related receptors GPR62 and GPR101, as well as for a broader panel of GPCRs, are all above 10 µM, demonstrating a selectivity window of over 900-fold.[1][2]
GPR61 Signaling Pathway
GPR61 is an orphan GPCR that is constitutively active, meaning it signals without the need for a bound ligand. It primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex. This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate downstream effectors, such as Protein Kinase A (PKA), to elicit a cellular response. This compound functions by binding to the receptor and stabilizing it in an inactive conformation, thereby reducing the basal signaling activity and lowering intracellular cAMP levels.
References
Reproducibility of GPR61 Knockout Phenotype Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consistency of phenotypes in knockout models is critical for target validation and therapeutic development. This guide provides a comparative analysis of published studies on the GPR61 knockout mouse, focusing on the reproducibility of its reported metabolic phenotype.
G protein-coupled receptor 61 (GPR61) is an orphan receptor primarily expressed in the brain, including key appetite-regulating centers of the hypothalamus.[1][2] Its constitutive activity through the Gs-alpha/cAMP signaling pathway has implicated it in the regulation of energy homeostasis.[1][3][4] Studies utilizing knockout mouse models have been instrumental in elucidating its physiological role. This guide synthesizes the available data to assess the consistency of the reported GPR61 knockout phenotype.
Comparison of Metabolic Phenotypes in GPR61 Knockout Mice
The primary phenotype associated with GPR61 deficiency is a metabolic syndrome characterized by hyperphagia and obesity. The foundational study by Nambu et al. (2011) provides a comprehensive characterization of this phenotype. However, subsequent high-throughput screening efforts have suggested potential variability in the penetrance of the obesity phenotype, underscoring the importance of examining experimental conditions.
| Phenotypic Parameter | Nambu et al. (2011)[5] | Other Reported Findings |
| Food Intake | Marked hyperphagia in GPR61-deficient mice compared to wild-type littermates. | Consistently reported as hyperphagic.[6][7][8] |
| Body Weight | Significantly heavier body weight in knockout mice. | Generally reported as obese with increased body weight[6][7][8], although one high-throughput screen initially did not observe obesity.[6] |
| Adiposity | Increased visceral fat pad weight and greater fat mass in both ad libitum and pair-fed conditions. | Increased body fat percentage and fat mass confirmed in additional cohorts.[6] |
| Plasma Metabolites | Elevated plasma leptin and insulin (B600854) levels. | Higher plasma insulin and leptin levels are a consistent finding.[6] |
| Liver Phenotype | Increased liver weight and liver triglyceride content. | Higher liver triglyceride content is a reported feature.[6] |
| Energy Expenditure | No significant difference in oxygen consumption, body temperature, or locomotor activity. | Not extensively re-evaluated in other published studies. |
| Hypothalamic Gene Expression | Significantly lower mRNA levels of proopiomelanocortin (POMC) and brain-derived neurotrophic factor (BDNF). | Decreased hypothalamic Pomc expression is a noted finding.[6] |
Experimental Methodologies
Detailed experimental protocols are crucial for interpreting the reproducibility of findings. Below are summaries of the key methodologies employed in the primary study by Nambu et al. (2011).
GPR61 Knockout Mouse Generation:
-
Targeting Strategy: Insertion of a lacZ reporter gene into the coding sequence of the GPR61 gene.
-
Genetic Background: C57BL/6J mice.[5]
Metabolic Phenotyping:
-
Animals: Male GPR61-deficient mice and wild-type littermates were used.
-
Housing: Mice were housed under a 12-hour light/dark cycle with ad libitum access to standard chow and water, unless otherwise specified.
-
Body Weight and Food Intake: Measured regularly over the course of the study.
-
Body Composition: Assessed by visceral fat pad weight.
-
Energy Expenditure: Measured using indirect calorimetry to determine oxygen consumption. Body temperature and locomotor activity were also monitored.
-
Pair-Feeding Study: A cohort of GPR61-deficient mice was fed the same amount of food as their wild-type counterparts to distinguish the effects of hyperphagia from other metabolic alterations.
-
Plasma Analysis: Blood was collected to measure plasma levels of leptin and insulin.
-
Liver Analysis: Liver weight was recorded, and triglyceride content was quantified.
-
Gene Expression Analysis: Real-time quantitative RT-PCR was used to measure the mRNA levels of POMC and BDNF in the hypothalamus.
Signaling Pathways and Experimental Workflows
To visually represent the molecular and experimental frameworks discussed, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that GPR61 knockout mice exhibit a reproducible phenotype of hyperphagia-induced obesity. The foundational study by Nambu et al. (2011) has been largely corroborated by subsequent reports, particularly regarding increased food intake, body weight, and adiposity, as well as alterations in key metabolic hormones and hypothalamic gene expression. While some high-throughput screening data initially showed divergence, further investigation aligned with the primary reported phenotype. This suggests that while the GPR61 knockout phenotype is robust, its penetrance may be influenced by experimental variables such as genetic background, diet, and housing conditions. For researchers investigating GPR61 as a therapeutic target for obesity and eating disorders, a thorough understanding of these experimental nuances is essential for the successful translation of preclinical findings.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Gene - GPR61 [maayanlab.cloud]
- 3. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]
- 4. uniprot.org [uniprot.org]
- 5. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. medrxiv.org [medrxiv.org]
Head-to-Head Comparison of GPR61 Inverse Agonists: A Guide for Researchers
This guide provides a detailed head-to-head comparison of two known inverse agonists for the orphan G protein-coupled receptor 61 (GPR61): the recently identified potent and selective sulfonamide, herein referred to as Compound 1, and the earlier reported tryptamine (B22526) derivative, 5-(nonyloxy)tryptamine (B106180) (5-NOT). This comparison is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of GPR61 modulation.
GPR61 is a constitutively active receptor that signals through the Gs-alpha/cAMP pathway.[1][2][3] Its association with appetite and body weight regulation has made it an attractive target for metabolic disorders.[1] Inverse agonists, which reduce the basal activity of the receptor, are of particular interest for conditions such as cachexia.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for Compound 1 and 5-NOT, highlighting the significant difference in their potency and selectivity.
| Parameter | Compound 1 | 5-(Nonyloxy)tryptamine (5-NOT) | Reference |
| Potency (IC50) | 10-11 nM (in functional cAMP assay) | Low potency, low affinity | [1][3][4] |
| Efficacy | Suppresses constitutive receptor activity | Inhibited forskolin-stimulated cAMP production | [2][3] |
| Selectivity | Highly selective (off-target IC50 values >10 µM against a panel of 9 GPCRs) | Lack of selectivity has limited its utility | [1][3] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: GPR61 Signaling Pathway.
Caption: cAMP Assay Workflow.
Caption: Cell Surface Expression Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Functional cAMP Assay for GPR61 Inverse Agonists (HTRF)
This protocol is based on the methodology used for the characterization of Compound 1.[3]
-
Cell Culture and Plating:
-
CHO-K1 cells stably expressing human GPR61 are cultured in appropriate media.
-
Cells are harvested and seeded into 384-well white plates at a density of 7,500 cells per well.
-
Plates are incubated overnight at 37°C.
-
-
Compound Preparation and Addition:
-
Inverse agonists are serially diluted in DMSO.
-
The compound solutions are further diluted in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 250 µM IBMX).
-
10 µL of the diluted compound is added to the cell plates.
-
-
Incubation:
-
The plates are incubated for 60 minutes at 37°C.
-
-
cAMP Detection (HTRF):
-
Cellular cAMP levels are measured using a commercial HTRF cAMP assay kit.
-
5 µL of cAMP-d2 and 5 µL of anti-cAMP cryptate solutions are sequentially added to each well.
-
The plates are incubated at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
The plates are read on an HTRF-compatible plate reader.
-
The ratio of fluorescence at 665 nm to 620 nm is calculated.
-
IC50 values are determined from the concentration-response curves using non-linear regression.
-
Forskolin-Stimulated cAMP Inhibition Assay
This protocol is based on the characterization of 5-NOT.[2]
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in standard media.
-
Cells are transiently transfected with a GPR61 expression vector.
-
-
Compound and Forskolin Treatment:
-
Transfected cells are incubated with varying concentrations of the inverse agonist (e.g., 5-NOT).
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a suitable assay format (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
The percentage inhibition of the forskolin-stimulated cAMP response by the inverse agonist is calculated.
-
Cell Surface Expression Assay (NanoBiT)
This protocol is based on the methodology used to assess the effect of Compound 1 on GPR61 expression.[3]
-
Construct Preparation and Transfection:
-
A GPR61 construct tagged with the small HiBiT subunit of NanoLuc luciferase is generated.
-
Cells are transfected with the HiBit-GPR61 construct.
-
-
Compound Treatment:
-
Transfected cells are treated with the inverse agonist for a defined period.
-
-
Luminescence Detection:
-
The large NanoLuc subunit (LgBiT) and a cell-impermeable luciferase substrate are added to the cells.
-
The complementation of HiBiT and LgBiT at the cell surface generates a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Luminescence is measured using a plate-based luminometer.
-
The change in luminescence in treated cells compared to untreated controls indicates the change in cell surface expression of GPR61.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
GPR61: A Promising New Avenue for Obesity Therapeutics? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic continues to present a formidable challenge to public health, demanding innovative therapeutic strategies. G protein-coupled receptors (GPCRs) have long been recognized as a rich source of drug targets, and the orphan receptor GPR61 has emerged as a particularly compelling candidate for the treatment of obesity. This guide provides a comprehensive comparison of GPR61-targeted therapy with existing alternatives, supported by experimental data, to aid in the validation of GPR61 as a viable therapeutic target.
The Case for GPR61: Evidence from Preclinical Models
Genetic validation for GPR61's role in energy homeostasis comes from extensive studies on knockout mouse models. These studies consistently demonstrate that the absence of GPR61 leads to a distinct metabolic phenotype characterized by overeating and subsequent obesity.
GPR61 Knockout Mouse Phenotype: A Data-Driven Overview
| Parameter | Observation in GPR61 KO Mice vs. Wild-Type | Quantitative Data | Citation |
| Food Intake | Marked hyperphagia (excessive eating) | Data not consistently quantified across studies, but described as "marked" | [1][2] |
| Body Weight | Significantly heavier body weight | Data not consistently quantified across studies, but described as "heavier" | [1][2] |
| Fat Mass | Increased visceral fat pad weight and overall fat mass | Pair-fed GPR61-deficient mice had a greater fat mass than wild-type mice despite comparable body weight. | [2] |
| Metabolic Parameters | Increased liver weight, liver triglyceride content, plasma leptin, and plasma insulin | Data not consistently quantified across studies. | [2] |
| Energy Expenditure | No significant difference in oxygen consumption, body temperature, or locomotor activity | Not significantly different between genotypes. | [2] |
| Hypothalamic Gene Expression | Significantly lower mRNA levels of proopiomelanocortin (POMC) and brain-derived neurotrophic factor (BDNF) | Data not consistently quantified across studies. | [2] |
These findings strongly suggest that GPR61 plays a crucial role in the central regulation of food intake and body weight. The decreased expression of POMC and BDNF, key anorexigenic neuropeptides, in the hypothalamus of GPR61 knockout mice provides a potential mechanistic link to the observed hyperphagia.
The GPR61 Signaling Pathway: A Constitutively Active Regulator
GPR61 is an orphan GPCR, meaning its endogenous ligand has not yet been identified. However, it exhibits constitutive activity, meaning it signals without the need for a ligand to bind. GPR61 is known to couple to the Gs alpha subunit of the heterotrimeric G protein complex. This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This signaling cascade is believed to be a key mechanism through which GPR61 exerts its effects on appetite and metabolism.[3]
References
- 1. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and molecular characterization of missense mutations in orphan G protein–coupled receptor GPR61 occurring in severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenotypic Screening with GPR61 Inverse Agonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPR61 Inverse Agonist 1 with other alternatives, supported by experimental data. It is designed to assist researchers in making informed decisions for their drug discovery and development programs targeting the G protein-coupled receptor 61 (GPR61), an orphan receptor implicated in appetite regulation and metabolic disorders.
Introduction to GPR61 and Inverse Agonism
GPR61 is a constitutively active orphan G protein-coupled receptor, primarily expressed in the brain, that signals through the Gαs-cAMP pathway.[1][2] Its constitutive activity makes it a compelling target for inverse agonists, which can reduce its basal signaling and potentially modulate physiological processes such as appetite and body weight.[1][3] GPR61 knockout mice have been shown to exhibit a hyperphagic phenotype leading to obesity, suggesting that inhibition of GPR61 by an inverse agonist could be a therapeutic strategy for conditions like cachexia (wasting syndrome).[1][2]
This compound: A Potent and Selective Modulator
This compound is a recently developed small molecule that has demonstrated high potency and selectivity for GPR61. It functions as an inverse agonist, effectively reducing the constitutive activity of the receptor.[4]
Mechanism of Action
Unlike conventional orthosteric ligands that bind to the same site as the endogenous ligand, this compound acts through a novel allosteric mechanism. It binds to an intracellular site on the receptor that overlaps with the binding site for the Gαs protein. This binding event prevents the engagement of Gαs, thereby inhibiting the downstream signaling cascade that leads to cAMP production.[4]
Performance Comparison
This section compares the in vitro performance of this compound with a previously reported GPR61 inverse agonist, 5-nonyloxy-tryptamine (5-NOT).
| Compound | Potency (IC50) | Selectivity | Mechanism of Action | Reference |
| This compound | 10-11 nM (cAMP assay) | High (selective over a panel of other GPCRs) | Allosteric, Gαs binding interference | [4] |
| 5-nonyloxy-tryptamine (5-NOT) | Low potency (specific IC50 not publicly available) | Low | Not fully characterized | [1][2][5] |
As the table indicates, this compound exhibits significantly higher potency and selectivity compared to 5-NOT. The low potency and selectivity of 5-NOT have limited its utility as a pharmacological tool for studying GPR61 function.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
cAMP Measurement Assay
This assay is the primary method for quantifying the inverse agonist activity of compounds targeting the Gαs-coupled GPR61.
Objective: To measure the dose-dependent inhibition of constitutive cAMP production by GPR61 in response to an inverse agonist.
Materials:
-
HEK293 cells stably expressing human GPR61
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
This compound and other test compounds
-
Multi-well assay plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Seeding: Seed the GPR61-expressing HEK293 cells into multi-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Compound Addition: Remove the cell culture medium and add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for compound-receptor interaction.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phenotypic Screening: Adipocyte Lipolysis Assay
This assay provides a more phenotypic readout of a compound's effect on metabolism by measuring the breakdown of triglycerides in adipocytes.
Objective: To assess the ability of GPR61 inverse agonists to modulate lipolysis in a relevant cell model.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)
-
Adipocyte maintenance medium
-
Assay buffer
-
Glycerol (B35011) or Free Fatty Acid detection kit
-
Test compounds
-
Isoproterenol (positive control for lipolysis induction)
-
Multi-well plates
Procedure:
-
Cell Culture: Culture and differentiate pre-adipocytes into mature adipocytes in multi-well plates.
-
Compound Treatment: Treat the mature adipocytes with serial dilutions of the test compounds for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (isoproterenol).
-
Sample Collection: Collect the assay supernatant (medium) from each well.
-
Lipolysis Measurement: Measure the concentration of glycerol or free fatty acids in the supernatant using a commercially available kit.[6][7][8]
-
Data Analysis: Normalize the lipolysis data to the vehicle control and plot the results against the compound concentration to determine the dose-response relationship.
High-Content Imaging for Adipogenesis
This assay allows for the automated imaging and quantification of adipocyte differentiation, providing a detailed phenotypic profile of compound activity.
Objective: To quantify the effect of GPR61 inverse agonists on the formation of mature adipocytes.
Materials:
-
Pre-adipocyte cell line (e.g., 3T3-L1)
-
Adipogenesis induction medium
-
Test compounds
-
Fluorescent dyes for lipid droplets (e.g., Nile Red or BODIPY) and nuclei (e.g., Hoechst)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed pre-adipocytes in optically clear multi-well plates.
-
Compound Treatment and Differentiation: Induce adipogenesis in the presence of varying concentrations of the test compounds.
-
Staining: After a set differentiation period (e.g., 7-10 days), fix the cells and stain with fluorescent dyes for lipid droplets and nuclei.
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to identify and quantify the number of differentiated adipocytes, the size and number of lipid droplets per cell, and other relevant morphological features.
-
Data Analysis: Analyze the quantitative data to determine the effect of the compounds on adipogenesis.
Visualizations
GPR61 Signaling Pathway
Caption: Constitutive signaling of GPR61 and the inhibitory effect of this compound.
Phenotypic Screening Workflow
Caption: A general workflow for phenotypic screening and hit validation of GPR61 modulators.
Logical Relationship of GPR61 Inverse Agonism and Phenotypic Outcomes
Caption: The logical cascade from GPR61 inverse agonism to potential therapeutic application.
References
- 1. biorxiv.org [biorxiv.org]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 4. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 5. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipolysis Kits [zen-bio.com]
- 7. zen-bio.com [zen-bio.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Unveiling the Impact of GPR61 Inverse Agonist 1 on Downstream Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR61 Inverse Agonist 1's effect on downstream signaling targets, supported by experimental data and detailed protocols. GPR61, a constitutively active orphan G protein-coupled receptor (GPCR), signals through the Gαs protein to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1] The discovery of potent and selective inverse agonists for GPR61, such as the tertiary sulfonamide compound referred to as this compound, offers a valuable tool to probe the receptor's function and presents a potential therapeutic avenue for metabolic disorders like cachexia.[1][2]
Mechanism of Action: An Allosteric Approach to Silencing GPR61
This compound operates through a novel allosteric mechanism. It binds to an intracellular pocket on the receptor that overlaps with the binding site for the Gαs protein. This binding acts as a "wedge," remodeling the transmembrane helices and sterically hindering the coupling of Gαs.[1] By preventing Gαs activation, the inverse agonist effectively blocks the constitutive signaling of GPR61 and reduces the basal production of cAMP.[1]
dot
Caption: GPR61 Signaling Pathway and Inhibition.
Comparative Performance of GPR61 Inverse Agonists
The primary measure of efficacy for a GPR61 inverse agonist is its ability to reduce intracellular cAMP levels. The following table summarizes the performance of this compound in comparison to another reported inverse agonist, 5-(Nonyloxy)tryptamine.
| Compound | Target | Assay Type | Key Parameter | Value | Reference |
| This compound | GPR61 | Functional cAMP Assay | IC50 | 10-11 nM | [1] |
| 5-(Nonyloxy)tryptamine | GPR61 | Forskolin-Stimulated cAMP Assay | Inhibition | Reduces basal activity by ~40% at 10 µM |
Selectivity Profile of this compound
An essential characteristic of a high-quality chemical probe or therapeutic candidate is its selectivity for the intended target. This compound has been demonstrated to be highly selective for GPR61 over other related GPCRs.
| Off-Target | IC50 |
| A panel of 9 other GPCRs | >10 µM |
| GPR62 | >10 µM |
| GPR101 | >10 µM |
Data from Lees et al., 2023.[1]
Experimental Protocols
Functional cAMP Assay for this compound
This protocol outlines the key steps for determining the potency of a GPR61 inverse agonist by measuring its effect on intracellular cAMP levels in a cell-based assay.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are transiently transfected with a mammalian expression vector encoding human GPR61 using a suitable transfection reagent (e.g., Lipofectamine 3000).
- For cell surface expression measurements, a HiBit-tagged GPR61 construct can be used.
2. Compound Treatment:
- 24 hours post-transfection, cells are seeded into 384-well plates.
- A serial dilution of this compound is prepared in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
- The compound dilutions are added to the cells and incubated for a predetermined time (e.g., 30 minutes) at room temperature.
3. cAMP Measurement:
- Intracellular cAMP levels are measured using a homogeneous time-resolved fluorescence (HTRF) assay kit (e.g., from Cisbio) according to the manufacturer's instructions.
- This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog for binding to a specific antibody.
- The HTRF signal is read on a plate reader with appropriate filters.
4. Data Analysis:
- The HTRF signals are converted to cAMP concentrations using a standard curve.
- The data are then normalized to a positive control (e.g., forskolin-stimulated cells) and a negative control (vehicle-treated cells).
- The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.
dot
Caption: cAMP Assay Workflow.
Forskolin-Stimulated cAMP Assay for 5-(Nonyloxy)tryptamine
This protocol is adapted for assessing the inverse agonist activity of compounds on GPR61 by measuring their ability to inhibit forskolin-stimulated cAMP production.
1. Cell Culture and Transfection:
- As described in the previous protocol, HEK293 cells are transfected with a GPR61 expression vector.
2. Compound and Forskolin (B1673556) Treatment:
- Transfected cells are pre-incubated with varying concentrations of 5-(Nonyloxy)tryptamine for a specified time.
- Following pre-incubation, cells are stimulated with a fixed concentration of forskolin (e.g., 10 µM) to induce adenylyl cyclase activity and cAMP production.
3. cAMP Measurement and Data Analysis:
- Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).
- The inhibitory effect of 5-(Nonyloxy)tryptamine is determined by comparing the cAMP levels in treated cells to those stimulated with forskolin alone.
- Data is analyzed to determine the percentage of inhibition of the forskolin response.
Conclusion
This compound is a potent and selective tool for the study of GPR61 signaling. Its well-defined allosteric mechanism of action, which involves direct competition with Gαs binding, distinguishes it from other potential modulators. The provided data and protocols offer a solid foundation for researchers to further investigate the role of GPR61 in health and disease and to aid in the development of novel therapeutics targeting this receptor.
References
Safety Operating Guide
Safe Disposal of GPR61 Inverse Agonist 1: A Procedural Guide
For Immediate Reference: Treat GPR61 Inverse Agonist 1 as a hazardous chemical for disposal purposes. Due to its novel nature, specific hazards are not fully characterized. Follow your institution's hazardous waste disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound intended for research use only. The following procedures are based on established best practices for handling novel chemical compounds within a laboratory setting.
Core Principle: Precautionary Handling
Given that this compound is a novel compound, its full toxicological and environmental impact is unknown. Therefore, it must be handled and disposed of with the assumption that it is hazardous.[1][2] Never dispose of this compound or its solutions down the drain or in regular solid waste streams.[3][4]
Quantitative Data Summary
For reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C22H26F2N6O5S | MedchemExpress |
| Molecular Weight | 524.54 g/mol | MedchemExpress |
| Form | Solid Powder | ProbeChem |
| Solubility | 100 mg/mL in DMSO | MedchemExpress |
Experimental Protocols: Disposal Procedures
Follow these step-by-step instructions for the safe disposal of this compound in its various forms.
1. Disposal of Pure (Neat) this compound Powder
-
Step 1: Container Labeling.
-
Place the original vial or a securely sealed container holding the this compound powder in a larger, labeled waste container.
-
The label must clearly state "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.[5][6] If no specific hazard is known, indicate "Caution: Research chemical with unknown hazards."
-
-
Step 2: Segregation.
-
Store the waste container in a designated satellite accumulation area for chemical waste.[7]
-
Ensure it is segregated from incompatible waste streams, such as strong acids, bases, or oxidizers.
-
-
Step 3: Arrange for Pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.
-
Provide them with all available information about the compound.
-
2. Disposal of this compound Dissolved in a Solvent (e.g., DMSO)
Solutions of this compound, often prepared in Dimethyl Sulfoxide (DMSO), must be disposed of as liquid hazardous waste.
-
Step 1: Waste Collection.
-
Use a designated, leak-proof, and chemically resistant container for liquid hazardous waste. The container should be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).[8]
-
Never mix different types of chemical waste in the same container.[9]
-
-
Step 2: Labeling.
-
Clearly label the liquid waste container with "Hazardous Waste."
-
List all contents, including the full chemical name "this compound" and the solvent "Dimethyl Sulfoxide," along with their approximate concentrations or volumes.
-
Keep the container securely closed when not in use.[7]
-
-
Step 3: Storage.
-
Store the liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills.[1]
-
-
Step 4: Disposal Request.
-
Follow your institution's procedures to request a pickup of the liquid hazardous waste from your EHS department.
-
3. Disposal of Contaminated Labware
Any labware, such as pipette tips, tubes, or gloves, that comes into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.
-
Step 1: Collection.
-
Collect all contaminated solid materials in a designated, durable, and clearly labeled hazardous waste bag or container.
-
-
Step 2: Labeling.
-
The label should indicate "Hazardous Waste" and specify the nature of the contamination (e.g., "Solid waste contaminated with this compound").
-
-
Step 3: Disposal.
-
Arrange for the disposal of the solid hazardous waste through your institution's EHS office.
-
Mandatory Visualizations
Caption: General workflow for the disposal of this compound.
Caption: Decision tree for classifying this compound waste.
References
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Ensuring the safe handling of chemicals [who.int]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling GPR61 Inverse agonist 1
For research use only. Not for use in human, therapeutic, or diagnostic applications. [1][2]
This document provides crucial safety and logistical information for handling GPR61 Inverse Agonist 1. As a novel research chemical, it should be handled with the utmost care by trained professionals in a laboratory setting. The full toxicological properties of this compound are not yet known. Therefore, it is essential to follow standard laboratory safety protocols and treat the substance as potentially hazardous.
I. Compound Information
| Property | Value |
| Molecular Formula | C22H26F2N6O5S[1][3] |
| Molecular Weight | 524.54 g/mol [1] |
| Appearance | Solid powder[4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
II. Personal Protective Equipment (PPE)
A thorough hazard assessment is necessary to determine the appropriate PPE for handling this compound.[5] The following table outlines the minimum recommended PPE based on general laboratory safety standards for handling chemicals of unknown toxicity.[6][7][8]
| PPE Category | Minimum Requirement | Rationale |
| Body Protection | Flame-resistant lab coat.[7] | Protects skin and clothing from splashes and spills.[8] |
| Eye and Face Protection | Safety glasses with side-shields meeting ANSI Z87.1 standards.[6][7] | Protects eyes from flying particles and chemical splashes. |
| Chemical splash goggles.[7] | Recommended for all work with corrosive and hazardous liquids, especially when handling volumes over 1 liter.[7] | |
| Face shield. | Should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[6][7] | |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Protects hands from direct contact with the chemical. The specific glove material should be chosen based on the solvent used. It is advisable to consult the glove manufacturer's compatibility chart. |
| Foot Protection | Closed-toe shoes.[7] | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization.[8] |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound, from preparation to use in experiments.
-
Preparation and Planning:
-
Review the available product information and this safety guide thoroughly.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the workspace in a designated area, preferably within a chemical fume hood.
-
Have a chemical spill kit readily accessible.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear closed-toe shoes and long pants.
-
Put on safety glasses or goggles.
-
Wash hands and don the appropriate chemically resistant gloves.
-
-
Compound Handling and Solution Preparation:
-
Handle the solid powder carefully to avoid generating dust.
-
Weigh the required amount of the compound in a tared, sealed container if possible.
-
To prepare a stock solution, add the appropriate solvent (e.g., DMSO) slowly to the compound.[1] Use of an ultrasonic bath may be necessary to fully dissolve the compound.[1]
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
-
-
Experimental Use:
-
Conduct all experimental procedures involving the compound within a chemical fume hood to minimize inhalation risk.
-
Avoid direct contact with skin, eyes, and clothing.
-
If working outside a fume hood, ensure adequate ventilation and wear appropriate respiratory protection if necessary.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove gloves and dispose of them in the appropriate chemical waste container.
-
Wash hands thoroughly with soap and water.
-
Store the compound and any prepared solutions according to the recommended storage conditions.[1]
-
IV. Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables such as gloves, weigh paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour chemical waste down the drain.
-
-
Waste Pickup:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.
-
V. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. This compound | C22H26F2N6O5S | CID 168510218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
